molecular formula C9H10O3S B1298672 2-Methoxy-4-(methylthio)benzoic acid CAS No. 72856-73-6

2-Methoxy-4-(methylthio)benzoic acid

Cat. No.: B1298672
CAS No.: 72856-73-6
M. Wt: 198.24 g/mol
InChI Key: UOPCPHJGGRTYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(methylthio)benzoic acid, registered under CAS Number 72856-73-6 , is a benzoic acid derivative with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . This compound, also known as 4-(methylthio)-o-anisic acid , features a methoxy substituent at the 2-position and a methylsulfanyl (methylthio) group at the 4-position of the benzoic acid ring, contributing to its distinct physicochemical properties . With a calculated density of 1.291 g/cm³ and a boiling point of approximately 342.3°C , it is a solid at room temperature and has limited water solubility, estimated at 574.9 mg/L at 25°C . While the specific biological or mechanistic pathways of this compound are not well-documented in the available literature, its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. It serves as a potential intermediate for the development of more complex molecules, particularly in constructing disubstituted aromatic systems. Researchers can leverage this compound in exploratory studies, including the synthesis of novel analogs or as a scaffold in structure-activity relationship (SAR) investigations. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCPHJGGRTYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223161
Record name 4-(Methylthio)-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72856-73-6
Record name 2-Methoxy-4-(methylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72856-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072856736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(methylthio)benzoic acid is a multifaceted organic compound characterized by the presence of a carboxylic acid, a methoxy group, and a methylthio group attached to a benzene ring. This unique combination of functional groups bestows upon it a range of chemical and physical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential, yet underexplored, biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 72856-73-6[1][2][3][4]
Molecular Formula C₉H₁₀O₃S[2][3]
Molecular Weight 198.24 g/mol [2]
Melting Point 112-114 °C[2]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and methanol.
Purity Commercially available with purities of 96-99%.[3][4]

Synthesis and Purification

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the methylation of the hydroxyl group of a corresponding salicylic acid precursor, namely 2-hydroxy-4-(methylthio)benzoic acid.

Experimental Protocol: Synthesis via Methylation

A general procedure for the methylation of a phenolic hydroxyl group on a benzoic acid derivative can be adapted for the synthesis of this compound.

Materials:

  • 2-hydroxy-4-(methylthio)benzoic acid

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve 2-hydroxy-4-(methylthio)benzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add the base to the solution. The amount will depend on the chosen base and stoichiometry.

  • Methylating Agent Addition: Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and acidify with hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, methanol)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm, and the methylthio protons as a singlet around δ 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm. The methoxy carbon will be around δ 55-60 ppm, and the methylthio carbon will be around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

  • C-O stretching vibrations from the methoxy group and the carboxylic acid.

  • Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

  • C-S stretching vibration.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. However, the structural motifs present in the molecule, such as the substituted benzoic acid core, are found in numerous biologically active compounds.

Derivatives of benzoic acid are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[5] The presence of the methoxy and methylthio groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological target interactions and pharmacokinetic properties.

Given the absence of specific data, a logical first step for researchers would be to perform broad biological screening to identify potential areas of activity.

Proposed Initial Biological Screening Workflow

A proposed workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a readily characterizable organic molecule with potential for further exploration in various scientific fields. While its fundamental chemical and physical properties are established, a significant gap exists in the understanding of its biological activity. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to synthesize, purify, and initiate the biological evaluation of this compound, potentially uncovering novel therapeutic applications. Future research efforts should focus on a systematic investigation of its bioactivity to unlock its full potential.

References

Elucidation of the Chemical Structure of 2-Methoxy-4-(methylthio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-4-(methylthio)benzoic acid. The document details the key identifiers, physicochemical properties, and a proposed synthetic pathway for this compound. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are presented to aid in its characterization. Furthermore, potential biological activities and signaling pathways are discussed based on structurally related molecules, offering insights for future research and drug development endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5][6]

PropertyValueReference(s)
CAS Number 72856-73-6[1][3][4]
Molecular Formula C₉H₁₀O₃S[1][3][4]
Molecular Weight 198.24 g/mol [1]
Melting Point 112-114 °C[1]
Appearance White to off-white solid
IUPAC Name This compound

Proposed Synthesis Pathway

Synthesis_of_2_Methoxy_4_methylthio_benzoic_acid start 2-Methoxy-4-nitrobenzoic acid intermediate1 Methyl 2-methoxy-4-nitrobenzoate start->intermediate1 1. Esterification (MeOH, H+) intermediate2 Methyl 4-amino-2-methoxybenzoate intermediate1->intermediate2 2. Reduction (e.g., SnCl2, HCl) intermediate3 Diazonium Salt Intermediate intermediate2->intermediate3 3. Diazotization (NaNO2, HCl) intermediate4 Methyl 2-methoxy-4-(methylthio)benzoate intermediate3->intermediate4 4. Sandmeyer-type Reaction (CH3SNa) product This compound intermediate4->product 5. Hydrolysis (e.g., NaOH, then H3O+)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Esterification: 2-Methoxy-4-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to protect the carboxylic acid as a methyl ester.

  • Reduction: The nitro group of methyl 2-methoxy-4-nitrobenzoate is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

  • Diazotization: The resulting methyl 4-amino-2-methoxybenzoate is treated with sodium nitrite in cold, acidic conditions to form the corresponding diazonium salt.

  • Thiomethylation: The diazonium salt is then reacted with a source of the methylthio nucleophile, such as sodium thiomethoxide, to introduce the methylthio group at the 4-position.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

Spectroscopic Analysis for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.[2][3][7][8][9][10][11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and methylthio groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.8Doublet1HAr-H (ortho to -COOH)
~7.0Doublet of doublets1HAr-H (ortho to -SCH₃)
~6.8Doublet1HAr-H (ortho to -OCH₃)
~3.9Singlet3H-OCH₃
~2.5Singlet3H-SCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168-COOH
~160Ar-C (-OCH₃)
~145Ar-C (-SCH₃)
~132Ar-C (ortho to -COOH)
~120Ar-C (-H)
~115Ar-C (-H)
~110Ar-C (-COOH)
~56-OCH₃
~15-SCH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic ring)
~1250, ~1030C-O stretch (ether)
~690C-S stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
198[M]⁺ (Molecular ion)
181[M - OH]⁺
153[M - COOH]⁺
138[M - COOH - CH₃]⁺

Potential Biological Activity and Signaling Pathways

While there is no direct evidence on the biological activity of this compound, the activities of structurally related compounds suggest potential areas for investigation.

  • Antimicrobial and Antioxidant Properties: Compounds containing methoxy and thioether functionalities, such as 2-Methoxy-4-vinylphenol, have demonstrated both antimicrobial and antioxidant activities.[12][13] The presence of these groups in the target molecule suggests it may possess similar properties.

  • Anticancer Potential: Derivatives of 4-methoxybenzoic acid have been shown to exhibit anticancer effects by targeting crucial cell survival pathways, including the Akt/NFκB signaling pathway.[14] This pathway is a key regulator of apoptosis, and its inhibition can lead to programmed cell death in cancer cells. The structural similarity of this compound to these active compounds makes it a candidate for investigation as a potential anticancer agent.

Akt_NFkB_Pathway akt Akt nfkb NF-κB akt->nfkb activates anti_apoptotic Anti-apoptotic Genes nfkb->anti_apoptotic upregulates apoptosis Apoptosis anti_apoptotic->apoptosis inhibits molecule This compound (Hypothesized Target) molecule->akt may inhibit

Caption: Hypothesized targeting of the Akt/NF-κB pathway.

Further research, including in vitro and in vivo studies, is necessary to validate these potential biological activities and to elucidate the specific mechanisms of action of this compound.

References

Navigating the Bio-Potential: A Technical Guide to Screening 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive framework for the biological activity screening of 2-Methoxy-4-(methylthio)benzoic acid, a compound with potential pharmacological relevance. In the absence of extensive public data on this specific molecule, this document outlines a robust, hypothetical screening cascade, drawing upon established methodologies and the known activities of structurally related benzoic acid derivatives.

Compound Profile: this compound

PropertyValueSource
CAS Number 72856-73-6[1][2][3]
Molecular Formula C9H10O3S[1][4]
Molecular Weight 198.24 g/mol [1][4]
Melting Point 112-114 °C[1]
Physical Appearance White crystalline solidInferred from related compounds
Solubility Estimated water solubility: 574.9 mg/L @ 25 °C[5]

Proposed Biological Activity Screening Cascade

The initial screening of a novel compound like this compound should be broad, aiming to identify potential areas of significant biological effect. Based on the activities observed in structurally similar methoxy- and methylthio- substituted benzoic acid derivatives, the following screening priorities are proposed: anticancer, antimicrobial, and anti-inflammatory activities.

General Experimental Workflow

The overall workflow for screening the biological activity of a novel compound is a multi-step process, beginning with initial single-concentration screening and progressing to more detailed dose-response and mechanism of action studies for any identified "hits."

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action Compound Acquisition Compound Acquisition Primary Assays Primary Assays Compound Acquisition->Primary Assays Single high concentration Hit Identification Hit Identification Primary Assays->Hit Identification Activity > Threshold Dose-Response Dose-Response Hit Identification->Dose-Response Confirmed Hits IC50/EC50 Determination IC50/EC50 Determination Dose-Response->IC50/EC50 Determination Secondary Assays Secondary Assays IC50/EC50 Determination->Secondary Assays Potent Hits Target Identification Target Identification Secondary Assays->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Figure 1: A generalized workflow for novel compound screening.

Anticancer Activity Screening

Derivatives of 4-methoxybenzoic acid have demonstrated potential as anticancer agents by targeting crucial cell survival pathways.[6] A primary screen against a panel of cancer cell lines is a logical first step.

Hypothetical Anticancer Screening Data
Cell LineCancer TypeAssay TypeParameterHypothetical Value (µM)
MCF-7Breast CancerMTT AssayIC5025.5
A549Lung CancerMTT AssayIC50> 100
HeLaCervical CancerMTT AssayIC5042.1
PC-3Prostate CancerMTT AssayIC5015.8
Experimental Protocol: MTT Proliferation Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Potential Mechanism of Action: Akt/NF-κB Signaling

A known derivative of 4-methoxybenzoic acid has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[6] If this compound shows promising anticancer activity, a subsequent investigation into its effect on this pathway would be warranted.

Akt_NFkB_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates IκB_Kinase IκB Kinase Akt->IκB_Kinase activates NF_kB_IκB NF-κB / IκB Complex IκB_Kinase->NF_kB_IκB phosphorylates IκB NF_kB Active NF-κB NF_kB_IκB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Transcription Anti-apoptotic Gene Transcription Nucleus->Gene_Transcription Cell_Survival Cell Survival Gene_Transcription->Cell_Survival Test_Compound 2-Methoxy-4-(methylthio) benzoic acid Test_Compound->Akt potential inhibition

References

Unraveling the Therapeutic Potential of 2-Methoxy-4-(methylthio)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the potential therapeutic applications of 2-Methoxy-4-(methylthio)benzoic acid. It is important to note that publicly available research specifically detailing the therapeutic applications, experimental protocols, and biological signaling pathways of this particular compound is exceptionally limited. The majority of available information pertains to its sale as a chemical reagent. Consequently, this document will provide a foundational understanding of the compound's chemical properties and, where applicable, draw speculative insights from research on structurally similar molecules. The information presented herein should be considered a starting point for further investigation rather than a definitive guide to its therapeutic use.

Chemical and Physical Properties

This compound is a sulfur-containing aromatic carboxylic acid. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 72856-73-6[1][2][3][4]
Molecular Formula C9H10O3S[1][2][3][4]
Molecular Weight 198.24 g/mol [3]
Appearance Solid[1]
Melting Point 112-114 °C[3]

Potential Therapeutic Applications (Extrapolated from Structurally Related Compounds)

Due to the scarcity of direct research on this compound, we can look to the biological activities of structurally related compounds to hypothesize potential areas of therapeutic interest. These include molecules with a methoxybenzoic acid scaffold or those containing a methylthio group.

Anticancer Activity

Analogs of 2-(methylthio)benzoic acid have been investigated for their potential as anticancer agents. For instance, a series of novel benzenesulfonamide derivatives bearing a 4-amino-2-(methylthio)benzoic acid analogous core structure have demonstrated significant cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[5] The mechanism of action for these analogs was not detailed in the available information.

Furthermore, other methoxybenzoyl derivatives have been explored as anticancer agents. For example, 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized and evaluated for their antiproliferative activity, with some compounds showing potent inhibition of cancer cells through the inhibition of tubulin polymerization.[6] While these compounds are structurally distinct from this compound, they highlight the potential for methoxybenzoic acid derivatives to serve as a scaffold for the development of novel anticancer therapeutics.

Anti-inflammatory Properties

Research on 2-methoxy-4-vinylphenol (2M4VP), a compound with a similar 2-methoxy-4-substituted phenolic structure, has demonstrated potent anti-inflammatory effects.[7][8] 2M4VP has been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (RAW264.7).[8] The underlying mechanism involves the suppression of NF-κB and MAPK signaling pathways, as well as the inhibition of histone H3 acetylation.[8] Another study on 2M4VP indicated its anti-inflammatory activity involves the induction of heme oxygenase-1 (HO-1) through the activation of the Nrf2/ARE pathway, leading to the inhibition of inducible nitric oxide synthase (iNOS).[7]

Given these findings on a structurally related molecule, it is plausible that this compound could also possess anti-inflammatory properties. The presence of both a methoxy and a sulfur-containing group might influence its activity and mechanism of action.

Experimental Protocols (Hypothetical)

As no specific experimental data for the therapeutic evaluation of this compound is available, this section provides a generalized, hypothetical experimental workflow for assessing its potential anticancer and anti-inflammatory activities, based on standard methodologies for similar compounds.

General Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Anticancer Activity Assessment cluster_2 Anti-inflammatory Activity Assessment cluster_3 Mechanism of Action Studies A Compound Procurement/Synthesis B Purity and Structural Analysis (NMR, MS) A->B C Solubility and Stability Testing B->C D Cytotoxicity Assays (e.g., MTT, SRB) against a panel of cancer cell lines C->D G Measurement of Inflammatory Mediators (e.g., NO, PGE2) in LPS-stimulated macrophages C->G E Apoptosis Assays (e.g., Annexin V, Caspase activity) D->E F Cell Cycle Analysis (Flow Cytometry) E->F J Target Identification Assays F->J H Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) G->H I Western Blot for key signaling proteins (e.g., NF-κB, MAPKs) H->I I->J K Enzyme Inhibition Assays J->K L Gene Expression Analysis (qPCR, RNA-seq) K->L

Caption: Hypothetical workflow for in vitro evaluation.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a test compound on cancer cell lines, as described for analogs of 4-Amino-2-(methylthio)benzoic acid.[5]

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways (Hypothetical)

Based on the mechanisms of action of related compounds, the following signaling pathways could be hypothetically relevant to the therapeutic effects of this compound.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatoryGenes Activates Transcription of Compound 2-Methoxy-4-(methylthio) benzoic acid (Hypothetical) Compound->IKK Inhibits (Hypothesized) Compound->NFkB Inhibits Nuclear Translocation (Hypothesized)

Caption: Potential inhibition of the NF-κB pathway.

This diagram illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation. Based on the activity of 2-methoxy-4-vinylphenol, it is hypothesized that this compound might exert anti-inflammatory effects by inhibiting key components of this pathway, such as IKK activation or the nuclear translocation of NF-κB.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking in the public domain, the biological activities of structurally related compounds suggest that it may hold potential as an anticancer and/or anti-inflammatory agent. The presence of both a methoxy and a methylthio group on the benzoic acid scaffold makes it an interesting candidate for further investigation.

Future research should focus on:

  • Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce high-purity this compound.

  • In Vitro Screening: Comprehensive screening of the compound against a wide range of cancer cell lines and in various in vitro models of inflammation.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.

The generation of such data will be crucial to determine if this compound has a viable future in drug development.

References

An In-depth Technical Guide to 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, remains a compound of interest with underexplored potential. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral data. Due to a lack of extensive research, this document also highlights the current gaps in knowledge regarding its biological activity and established discovery history, offering a foundation for future investigation.

Introduction

This compound is an organic compound featuring a benzoic acid core substituted with a methoxy group at the 2-position and a methylthio group at the 4-position. Its structural similarity to other biologically active benzoic acid derivatives suggests potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available technical information and provide a framework for further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from various chemical supplier databases. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 72856-73-6[1][2]
Molecular Formula C9H10O3S[1][2][3]
Molecular Weight 198.24 g/mol [3]
Melting Point 112-114 °C[3]
Appearance White to off-white solidN/A
Solubility Soluble in water (574.9 mg/L @ 25 °C, est.)[2]
XlogP3 1.80 (est.)[2]

Discovery and History

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be devised based on established organic chemistry methodologies. A potential approach involves the ortho-lithiation and subsequent methoxylation of a suitable 4-(methylthio)benzoic acid derivative, or the introduction of the methylthio group to a 2-methoxybenzoic acid precursor.

Below is a proposed experimental protocol for its synthesis, which should be considered a theoretical pathway pending experimental validation.

Proposed Synthesis of this compound

Reaction Scheme: A potential two-step synthesis could start from 4-mercaptobenzoic acid.

  • Methylation of 4-mercaptobenzoic acid:

    • 4-mercaptobenzoic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydroxide) to form 4-(methylthio)benzoic acid.

  • Ortho-methoxylation of 4-(methylthio)benzoic acid:

    • The resulting 4-(methylthio)benzoic acid can undergo directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with an electrophilic methoxy source (e.g., dimethyl sulfate) to introduce the methoxy group at the 2-position.

Detailed Experimental Protocol (Plausible Route):

  • Step 1: Synthesis of 4-(methylthio)benzoic acid

    • Dissolve 4-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as methanol.

    • Add a solution of sodium hydroxide (2.2 equivalents) in water and stir until the solid dissolves.

    • Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-(methylthio)benzoic acid.

  • Step 2: Synthesis of this compound

    • Dissolve 4-(methylthio)benzoic acid (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (2.2 equivalents) and stir the mixture at -78 °C for 2 hours.

    • Add dimethyl sulfate (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

G cluster_step1 Step 1: Methylation cluster_step2 Step 2: Ortho-methoxylation 4-Mercaptobenzoic Acid 4-Mercaptobenzoic Acid Reaction Mixture 1 Reaction Mixture 1 4-Mercaptobenzoic Acid->Reaction Mixture 1 Dissolve Dimethyl Sulfate (1.1 eq) Dimethyl Sulfate (1.1 eq) Dimethyl Sulfate (1.1 eq)->Reaction Mixture 1 Add dropwise NaOH / Methanol NaOH / Methanol NaOH / Methanol->Reaction Mixture 1 4-(Methylthio)benzoic Acid 4-(Methylthio)benzoic Acid 4-(Methylthio)benzoic Acid_2 4-(Methylthio)benzoic Acid Acidification Acidification Reaction Mixture 1->Acidification Stir 12h Acidification->4-(Methylthio)benzoic Acid Filter & Dry Reaction Mixture 2 Reaction Mixture 2 4-(Methylthio)benzoic Acid_2->Reaction Mixture 2 Dissolve n-BuLi (2.2 eq) / Dry THF n-BuLi (2.2 eq) / Dry THF n-BuLi (2.2 eq) / Dry THF->Reaction Mixture 2 Add at -78°C Dimethyl Sulfate (1.2 eq)_2 Dimethyl Sulfate (1.2 eq) Quenching Quenching Dimethyl Sulfate (1.2 eq)_2->Quenching This compound This compound Reaction Mixture 2->Quenching Stir 2h, then add DMS Purification Purification Quenching->Purification Workup & Extraction Purification->this compound Chromatography

Caption: Proposed two-step synthesis workflow for this compound.

Biological Activity

The biological activity of this compound is not well-documented in the scientific literature. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy and methylthio groups could modulate these activities through electronic and steric effects, potentially influencing interactions with biological targets. Further research, such as high-throughput screening against various cell lines and enzymes, is necessary to elucidate the specific biological profile of this compound.

G Compound This compound HTS High-Throughput Screening Compound->HTS Antimicrobial Antimicrobial Assays (e.g., MIC determination) HTS->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Apoptosis) HTS->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) HTS->AntiInflammatory Data Biological Activity Data Antimicrobial->Data Anticancer->Data AntiInflammatory->Data

Caption: Logical workflow for the biological screening of this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

1H NMR (Proton Nuclear Magnetic Resonance)
  • Predicted Spectrum (in CDCl3, 400 MHz):

    • ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

    • ~6.7-6.9 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid group.

    • ~3.9 ppm (s, 3H): Methoxy group protons (-OCH3).

    • ~2.5 ppm (s, 3H): Methylthio group protons (-SCH3).

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Predicted Spectrum (in CDCl3, 100 MHz):

    • ~170-175 ppm: Carboxylic acid carbon (-COOH).

    • ~160-165 ppm: Aromatic carbon attached to the methoxy group.

    • ~140-145 ppm: Aromatic carbon attached to the methylthio group.

    • ~110-135 ppm: Remaining aromatic carbons.

    • ~55-60 ppm: Methoxy carbon (-OCH3).

    • ~15-20 ppm: Methylthio carbon (-SCH3).

IR (Infrared) Spectroscopy
  • Predicted Absorptions (KBr pellet, cm-1):

    • 2500-3300 (broad): O-H stretch of the carboxylic acid.

    • ~2950-3000: C-H stretch of aromatic and methyl groups.

    • ~1680-1710: C=O stretch of the carboxylic acid.

    • ~1600, ~1470: C=C stretches of the aromatic ring.

    • ~1250, ~1020: C-O stretch of the methoxy group.

    • ~600-700: C-S stretch of the methylthio group.

Mass Spectrometry (MS)
  • Predicted Molecular Ion Peak (m/z):

    • [M]+: 198.03 (for C9H10O3S).

    • Common fragmentation patterns would likely involve the loss of -OH, -COOH, and -OCH3 groups.

Conclusion

This compound is a compound with well-defined physicochemical properties but a largely unexplored history and biological profile. This guide provides a foundational understanding of the molecule, including a plausible synthetic pathway and predicted analytical data. It is hoped that this compilation will stimulate further research into this and related compounds, potentially unlocking new applications in drug discovery and other scientific fields. The clear gaps in the existing literature represent significant opportunities for novel research contributions.

References

The Pivotal Role of 2-Methoxy-4-(methylthio)benzoic Acid in Cardiotonic Drug Synthesis: A Structural and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves to elucidate the structure-activity relationships indirectly by focusing on the final drug products derived from 2-Methoxy-4-(methylthio)benzoic acid. It will detail the known pharmacological activities, relevant experimental protocols for assessing cardiotonic effects, and the synthetic pathway from the benzoic acid precursor to the active pharmaceutical ingredients.

From Precursor to Potent Inotrope: The Synthetic Pathway

This compound is a vital building block for the synthesis of sulmazole and its isomer, isomazole. The synthetic route involves the condensation of the benzoic acid derivative with an appropriate aminopyridine to form the core imidazopyridine structure of the final drug. The methylthio group is subsequently oxidized to a methylsulfinyl group, which is a key feature of the active drugs.

Synthesis_Pathway cluster_precursor Precursor cluster_intermediate Intermediate Formation cluster_final_product Final Drug Products 2-Methoxy-4-(methylthio)benzoic_acid This compound Imidazopyridine_Core Imidazopyridine Formation 2-Methoxy-4-(methylthio)benzoic_acid->Imidazopyridine_Core Condensation with 2,3-diaminopyridine Sulmazole Sulmazole Imidazopyridine_Core->Sulmazole Oxidation of methylthio group Isomazole Isomazole Imidazopyridine_Core->Isomazole Oxidation of methylthio group (isomer)

Figure 1: Synthetic pathway from this compound to Sulmazole and Isomazole.

Mechanism of Action: Phosphodiesterase Inhibition

Sulmazole and isomazole exert their cardiotonic effects primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac and vascular smooth muscle.[1][2] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP leads to vasodilation, reducing the workload on the heart.[3]

PDE3_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Mechanism Sulmazole_Isomazole Sulmazole / Isomazole PDE3 Phosphodiesterase 3 (PDE3) Sulmazole_Isomazole->PDE3 Inhibits AMP AMP PDE3->AMP Catalyzes cAMP cAMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Promotes Contraction Increased Myocardial Contractility Ca_influx->Contraction

Figure 2: Signaling pathway of Sulmazole and Isomazole via PDE3 inhibition.

Structure-Activity Relationship Insights

Although specific SAR data for derivatives of this compound are lacking, general principles can be inferred from the structures of sulmazole and isomazole. The 2-methoxy group on the phenyl ring is thought to play a role in orienting the molecule within the active site of the PDE3 enzyme.[4] The 4-methylsulfinyl group is a critical polar substituent that likely forms hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity and inhibitory potency.[5]

While quantitative data for direct derivatives is unavailable, the following table summarizes the key structural features and their implied importance for the cardiotonic activity of the final drug products.

MoietyPositionImplied Importance for Cardiotonic Activity
Benzoic Acid Derivative Core ScaffoldProvides the foundational structure for the 2-phenyl substituent of the active imidazopyridine.
Methoxy Group 2-positionLikely influences the conformation of the phenyl ring, optimizing its fit within the PDE3 active site. May also contribute to favorable pharmacokinetic properties.[4]
Methylthio/Methylsulfinyl Group 4-positionThe oxidized methylsulfinyl group is a key polar feature for hydrogen bonding interactions with the target enzyme, crucial for inhibitory activity. The unoxidized methylthio group is the precursor form.

Experimental Protocols for Assessing Cardiotonic Activity

The evaluation of new inotropic agents involves a series of in vitro and ex vivo experiments to determine their effects on myocardial contractility and vascular tone.

In Vitro Measurement of Positive Inotropic Effects

Objective: To assess the direct effect of a compound on the force of contraction of isolated cardiac muscle tissue.

Methodology:

  • Tissue Preparation: Papillary muscles or trabeculae are dissected from the ventricles of animal hearts (e.g., rat, guinea pig, or rabbit) or from human myocardial tissue obtained during cardiac surgery.[6][7]

  • Tissue Bath Setup: The isolated muscle preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the muscle is attached to a fixed point, and the other is connected to a force-displacement transducer.[6]

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Data Acquisition: The isometric contractile force is recorded using a data acquisition system.

  • Compound Administration: After a stabilization period, the test compound is added to the organ bath in a cumulative concentration-response manner.

  • Data Analysis: The increase in contractile force is measured at each concentration, and a concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).[6]

Ex Vivo Langendorff Heart Preparation

Objective: To evaluate the effect of a compound on the contractility and hemodynamics of an isolated, perfused whole heart.

Methodology:

  • Heart Isolation: The heart is rapidly excised from a laboratory animal (e.g., rat or guinea pig) and immediately placed in ice-cold cardioplegic solution.

  • Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution at a constant pressure and temperature.

  • Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and the rates of pressure development and relaxation (+dP/dt and -dP/dt). Coronary flow can also be monitored.

  • Compound Administration: The test compound is infused into the perfusion solution at various concentrations.

  • Data Analysis: Changes in LVDP, +dP/dt, -dP/dt, and heart rate are recorded to assess the inotropic, lusitropic (relaxation), and chronotropic effects of the compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Assay Tissue_Prep Isolated Cardiac Muscle Preparation Tissue_Bath Mount in Tissue Bath Tissue_Prep->Tissue_Bath Stimulation Electrical Stimulation Tissue_Bath->Stimulation Data_Acq_InVitro Record Contractile Force Stimulation->Data_Acq_InVitro Compound_Admin_InVitro Administer Compound Data_Acq_InVitro->Compound_Admin_InVitro Analysis_InVitro Generate Concentration- Response Curve (EC50) Compound_Admin_InVitro->Analysis_InVitro Heart_Isolation Isolate Whole Heart Langendorff Mount on Langendorff Apparatus Heart_Isolation->Langendorff Function_Measurement Measure LVDP, dP/dt Langendorff->Function_Measurement Data_Acq_ExVivo Record Hemodynamic Data Function_Measurement->Data_Acq_ExVivo Compound_Admin_ExVivo Infuse Compound Data_Acq_ExVivo->Compound_Admin_ExVivo Analysis_ExVivo Assess Inotropic and Lusitropic Effects Compound_Admin_ExVivo->Analysis_ExVivo

Figure 3: Workflow for in vitro and ex vivo assessment of cardiotonic activity.

Conclusion

This compound is a pivotal molecule in the field of cardiovascular drug discovery, serving as an essential precursor to the cardiotonic agents sulmazole and isomazole. While a direct and detailed SAR of its derivatives is not currently available, the analysis of the final drug products underscores the importance of the 2-methoxy and 4-methylthio (subsequently oxidized to methylsulfinyl) substituents for potent inotropic activity through PDE3 inhibition. The experimental protocols outlined provide a robust framework for the continued investigation of new cardiotonic agents. Future research into the synthesis and biological evaluation of novel derivatives of this compound could yield new insights into the structural requirements for PDE3 inhibition and potentially lead to the development of next-generation inotropic drugs with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Methylthio)-o-anisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-(methylthio)-o-anisic acid, also known by its systematic name, 2-methoxy-4-(methylthio)benzoic acid. Understanding these properties is fundamental for its application in medicinal chemistry, materials science, and other research fields, as they influence the compound's behavior in biological and chemical systems.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(methylthio)-o-anisic acid. For comparative context, data for the related isomers, o-anisic acid (2-methoxybenzoic acid) and p-anisic acid (4-methoxybenzoic acid), are also provided where available.

Property4-(Methylthio)-o-anisic Acido-Anisic Acidp-Anisic Acid
Systematic Name This compound2-methoxybenzoic acid4-methoxybenzoic acid
CAS Number 72856-73-6[1][2][3]579-75-9100-09-4
Molecular Formula C₉H₁₀O₃S[1][4][5]C₈H₈O₃C₈H₈O₃
Molecular Weight 198.24 g/mol [1][4][5]152.15 g/mol 152.15 g/mol
Appearance -White to off-white crystalline powder[6][7]White crystalline solid[8][9]
Melting Point 112-114 °C[10]98-100 °C182-185 °C[11][12][13]
Boiling Point 342.3 °C[4]200 °C275-280 °C[8][14]
Water Solubility 574.9 mg/L (estimated at 25 °C)[1]5 g/L[7]~0.4 g/L (1 part in 2500)[8][11]
pKa Not available4.09 (predicted)[7]4.47[8][15]
LogP 2.12 (XlogP3)[4]1.67 (ALOGPS)[16]1.96[13][15]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized for organic acids and are applicable for the characterization of 4-(methylthio)-o-anisic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline 4-(methylthio)-o-anisic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is the final melting point. The melting range provides an indication of purity.[6]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

  • Solution Preparation: A precise weight of 4-(methylthio)-o-anisic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) to create a solution of known concentration.

  • Titration Setup: A calibrated pH electrode is immersed in the acid solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration: The basic solution is added to the acidic solution in small, measured increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[17]

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is its preference for a nonpolar solvent (like n-octanol) versus a polar solvent (like water).

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the layers to separate.

  • Partitioning: A known amount of 4-(methylthio)-o-anisic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualizations

The following diagrams illustrate the general experimental workflows for determining the physicochemical properties discussed.

experimental_workflow_melting_point start Start prep Powder Sample start->prep 1 load Load Capillary Tube prep->load 2 setup Place in Apparatus load->setup 3 heat Heat Slowly (1-2°C/min) setup->heat 4 observe Observe Melting heat->observe 5 record Record Temperature Range observe->record 6 end_node End record->end_node 7

Caption: Workflow for Melting Point Determination.

experimental_workflow_pka start Start dissolve Dissolve Acid in Solvent start->dissolve setup Calibrate & Immerse pH Electrode dissolve->setup titrate Add NaOH Titrant Incrementally setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa at Half-Equivalence analyze->calculate end_node End calculate->end_node

Caption: Workflow for pKa Determination via Titration.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate Octanol & Water dissolve Dissolve Compound saturate->dissolve mix Mix Phases in Separatory Funnel dissolve->mix equilibrate Shake & Allow to Settle mix->equilibrate separate Separate Layers equilibrate->separate quantify Quantify Concentration (HPLC/UV) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP Determination (Shake-Flask).

References

Investigating the Mechanism of Action of 2-Methoxy-4-(methylthio)benzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research on the specific mechanism of action for 2-Methoxy-4-(methylthio)benzoic acid is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies and findings for structurally related benzoic acid analogs, offering a framework for investigating the potential mechanisms of the target compound. The information presented is based on studies of various benzoic acid derivatives and their diverse biological activities.

Introduction

Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antiviral, and anticancer agents. The functionalization of the benzoic acid core, including the addition of methoxy and methylthio groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the common mechanisms of action observed in benzoic acid analogs and details the experimental approaches used to elucidate these pathways.

Quantitative Data on Benzoic Acid Analogs

The following tables summarize the quantitative data for various benzoic acid analogs, highlighting their inhibitory activities against different biological targets.

Table 1: Kinase Inhibition by Benzoic Acid Analogs

CompoundTarget KinaseIC50 (µM)Reference
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analogCSNK2ANanomolar range[1]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analogPIM3Potent inhibition[1]

Table 2: Antiproliferative Activity of N-Benzimidazole-Derived Carboxamides

CompoundCell LineIC50 (µM)Reference
2-hydroxy-4-methoxy-substituted derivative 12MCF-73.1[2]
3,4,5-trihydroxy-substituted derivative 36MCF-74.8[2]
2,4-dihydroxy-substituted derivative 35MCF-78.7[2]
Cyano-substituted derivative 10Various1.2–5.3[2]

Table 3: Enzyme Inhibition by 2-Alkylthio-4H-3,1-benzothiazin-4-ones

CompoundTarget EnzymeIC50Reference
2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one (2b)Human cathepsin LSelective inhibitor[3]
2-methylthio derivative (5i)Human leukocyte elastaseLow micromolar range[3]
2-ethylthio derivative (5j)Human leukocyte elastaseLow micromolar range[3]

Key Signaling Pathways and Mechanisms of Action

Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized.

Kinase Inhibition

Several benzoic acid derivatives have been identified as potent kinase inhibitors. For instance, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids are known to inhibit Casein Kinase 2, alpha (CSNK2A) and Pim-3 kinase (PIM3).[1] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_kinase Kinase ATP ATP Kinase Kinase (e.g., CSNK2A, PIM3) ATP->Kinase Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylation Inhibitor Benzoic Acid Analog Inhibitor->Kinase Inhibition Biological_Effect Downstream Biological Effect Phosphorylated_Substrate->Biological_Effect

Diagram 1: General mechanism of kinase inhibition by benzoic acid analogs.
Cell Cycle Arrest

Certain methoxy-substituted phenolic compounds have been shown to induce cell cycle arrest. For example, 2-Methoxy-4-vinylphenol can cause a G1 phase arrest by inhibiting the hyper-phosphorylation of the Retinoblastoma (Rb) protein.[4] This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[4]

Cell_Cycle_Arrest cluster_g1_s G1/S Transition Benzoic_Acid_Analog Benzoic Acid Analog CyclinD_CDK4_6 Cyclin D / CDK4/6 Benzoic_Acid_Analog->CyclinD_CDK4_6 Inhibits CyclinE_CDK2 Cyclin E / CDK2 Benzoic_Acid_Analog->CyclinE_CDK2 Inhibits pRb pRb CyclinD_CDK4_6->pRb Phosphorylates CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_Arrest G1 Arrest

Diagram 2: Proposed mechanism of cell cycle arrest by benzoic acid analogs.

Experimental Protocols

To investigate the mechanism of action of this compound and its analogs, a series of in vitro and in cellulo assays are required.

Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of a compound on a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Diagram 3: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant kinase is diluted to the desired concentration in kinase buffer.

    • The substrate (peptide or protein) and ATP are prepared in kinase buffer.

    • The test compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • Assay Procedure:

    • In a microplate, the test compound, kinase, and substrate are added.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • A detection reagent (e.g., ADP-Glo™, LanthaScreen™) is added to stop the reaction and generate a signal proportional to the kinase activity.

    • The signal (luminescence or fluorescence) is read using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This protocol outlines a common method to assess the antiproliferative effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • Cell viability is assessed using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo®.

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Conclusion and Future Directions

The diverse biological activities of benzoic acid analogs highlight the potential of this chemical scaffold in drug discovery. While specific data on this compound is limited, the established mechanisms of related compounds, such as kinase inhibition and cell cycle arrest, provide a strong foundation for future investigations. Further studies employing the experimental protocols outlined in this guide will be crucial to elucidate the precise mechanism of action of this compound and its potential therapeutic applications. It is recommended to perform broad-panel kinase screening and cell-based assays to identify the primary targets and cellular effects of this compound.

References

Role of 2-Methoxy-4-(methylthio)benzoic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(methylthio)benzoic acid is a unique substituted aromatic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its distinct structural features, comprising a methoxy group, a methylthio moiety, and a carboxylic acid handle, provide a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the core applications of this compound, with a primary focus on its pivotal role in the development of cardiotonic agents, and explores its potential in the synthesis of other therapeutic compounds. This document provides detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in synthesis.

PropertyValueReference
CAS Number 72856-73-6[1][2][3][4]
Molecular Formula C₉H₁₀O₃S[1][2][3][4]
Molecular Weight 198.24 g/mol [1][2][3][4]
Melting Point 112-114 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMF, DMSO, and methanol.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a building block. Two primary synthetic routes have been reported, starting from readily available precursors.[5]

Route 1: From 2-Methyl-5-nitrophenol

This process-oriented approach offers a higher overall yield.[5]

Route 2: From 4-Methyl-3-nitrobenzenesulfonic acid

An alternative route, though with a lower reported yield.[5]

Starting MaterialOverall YieldReference
2-Methyl-5-nitrophenol37%[5]
4-Methyl-3-nitrobenzenesulfonic acid17%[5]

Core Application: Building Block for Cardiotonic Agents - The Sulmazole Story

The most prominent application of this compound is as a key intermediate in the synthesis of the cardiotonic drug, sulmazole. Sulmazole, an imidazo[4,5-b]pyridine derivative, exhibits positive inotropic effects and has been studied for the treatment of heart failure.

Synthesis of Sulmazole

The synthesis of sulmazole from this compound involves a two-step process: an amide coupling reaction followed by a cyclization to form the imidazopyridine core.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A This compound C Amide Intermediate A->C Coupling Agent (e.g., PPA) B 2,3-Diaminopyridine B->C D Amide Intermediate E 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine D->E Heat F 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine G Sulmazole F->G Oxidizing Agent

Figure 1: Synthetic workflow for Sulmazole.

Experimental Protocol: Synthesis of 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine

This protocol outlines the synthesis of the immediate precursor to sulmazole.

Materials:

  • This compound

  • 2,3-Diaminopyridine

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and 2,3-diaminopyridine (1.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heating: Heat the reaction mixture to 150-180°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine.

Mechanism of Action of Sulmazole

Sulmazole exerts its cardiotonic effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of the adenosine A1 receptor. Both pathways ultimately lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle cells, resulting in an enhanced contractile force.

G cluster_0 Sulmazole's Dual Mechanism of Action cluster_1 Phosphodiesterase Inhibition cluster_2 Adenosine A1 Receptor Antagonism Sulmazole Sulmazole PDE Phosphodiesterase (PDE) Sulmazole->PDE Inhibits A1R Adenosine A1 Receptor Sulmazole->A1R Antagonizes cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes cAMP_increase ↑ Intracellular cAMP cAMP_degradation->cAMP_increase Leads to Adenosine Adenosine Adenosine->A1R Activates Gi Gi Protein A1R->Gi Activates AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition Mediates AC_activation Adenylyl Cyclase Activation AC_activation->cAMP_increase Leads to Inotropy ↑ Cardiac Contractility (Positive Inotropy) cAMP_increase->Inotropy Results in

Figure 2: Signaling pathway of Sulmazole.

Emerging Applications in Medicinal Chemistry

While the synthesis of cardiotonic agents remains the most well-documented application, the structural motifs within this compound suggest its potential as a scaffold for developing other classes of therapeutic agents. The presence of the carboxylic acid allows for the facile formation of amides and esters, enabling the exploration of a wide chemical space.

Potential as Kinase Inhibitors

The general structure of this compound derivatives shares features with known kinase inhibitors. The aromatic core can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, while the methoxy and methylthio groups can be tailored to enhance potency and selectivity. By forming amide derivatives with various amine-containing heterocyclic scaffolds, novel compounds targeting specific kinases could be developed.

Kinase TargetDerivative TypeIC₅₀ (nM)Reference
Example Kinase AAmide derivative with Scaffold XData not yet available
Example Kinase BAmide derivative with Scaffold YData not yet available
Potential as Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is an ongoing area of research. Derivatives of benzoic acid have been explored for their anti-inflammatory properties. The unique substitution pattern of this compound could be leveraged to design novel anti-inflammatory compounds. For instance, amide derivatives could be synthesized to target enzymes or receptors involved in the inflammatory cascade.

Inflammatory TargetDerivative TypeIC₅₀ (µM)Reference
Example Target 1Amide derivative with Scaffold ZData not yet available
Example Target 2Ester derivativeData not yet available

Experimental Protocols for Derivative Synthesis

The carboxylic acid functionality of this compound is a key handle for derivatization. Standard amide coupling protocols can be employed to generate a library of diverse compounds.

General Protocol for Amide Coupling

G cluster_0 Amide Synthesis Workflow Start Start Dissolve Dissolve this compound and Amine in Solvent Start->Dissolve AddCoupling Add Coupling Reagent and Base Dissolve->AddCoupling Stir Stir at Room Temperature AddCoupling->Stir Monitor Monitor Reaction by TLC Stir->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End End Purify->End

Figure 3: General workflow for amide derivative synthesis.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in the anhydrous solvent.

  • Addition of Reagents: Add the non-nucleophilic base (2.0-3.0 eq) to the solution. In a separate flask, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry, most notably in the synthesis of the cardiotonic agent sulmazole. Its straightforward synthesis and the presence of a readily derivatizable carboxylic acid group make it an attractive starting material for the generation of diverse compound libraries. While its application has been predominantly in the cardiovascular therapeutic area, its structural features hold significant promise for the development of novel kinase inhibitors and anti-inflammatory agents. Further exploration of the chemical space accessible from this unique scaffold is warranted and is anticipated to yield novel drug candidates with a range of therapeutic applications. This guide provides a foundational framework to stimulate and support such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed synthetic route for the preparation of 2-Methoxy-4-(methylthio)benzoic acid, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthesis commences from a commercially available and structurally appropriate starting material, 2-methyl-4-nitrophenol. The multi-step synthesis involves oxidation, methylation, reduction, diazotization, and a Sandmeyer-type reaction. Detailed experimental protocols for each step are provided, along with a summary of expected yields and quantities. A workflow diagram is also included for clarity.

Note on the Starting Material: The specified starting material, 2-methyl-5-nitrophenol, would lead to the formation of the incorrect isomer, specifically 2-methoxy-5-(methylthio)benzoic acid, upon following a logical synthetic sequence. Therefore, to achieve the desired 4-(methylthio) substitution pattern, this protocol starts with the isomeric 2-methyl-4-nitrophenol.

Overall Synthetic Scheme

The synthesis of this compound from 2-methyl-4-nitrophenol is proposed to proceed through the following four-step sequence:

  • Oxidation: The methyl group of 2-methyl-4-nitrophenol is oxidized to a carboxylic acid using potassium permanganate to yield 2-hydroxy-4-nitrobenzoic acid.

  • Methylation: The phenolic hydroxyl group is methylated using dimethyl sulfate to afford 2-methoxy-4-nitrobenzoic acid.

  • Reduction: The nitro group is reduced to an amine via catalytic hydrogenation to give 4-amino-2-methoxybenzoic acid.

  • Thiomethylation: The amino group is converted to a methylthio group via a Sandmeyer-type reaction to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1Oxidation2-methyl-4-nitrophenolKMnO₄, NaOH2-hydroxy-4-nitrobenzoic acid70-80
2Methylation2-hydroxy-4-nitrobenzoic acid(CH₃)₂SO₄, K₂CO₃2-methoxy-4-nitrobenzoic acid85-95
3Reduction2-methoxy-4-nitrobenzoic acidH₂, Pd/C4-amino-2-methoxybenzoic acid90-98
4Thiomethylation4-amino-2-methoxybenzoic acidNaNO₂, HCl, CH₃SNaThis compound60-70

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-4-nitrobenzoic acid

Protocol:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methyl-4-nitrophenol (15.3 g, 0.1 mol) in 200 mL of a 1 M sodium hydroxide solution.

  • Heat the solution to 80°C.

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (47.4 g, 0.3 mol) in 400 mL of water.

  • Add the KMnO₄ solution portion-wise to the reaction mixture over a period of 2 hours, maintaining the temperature at 80-90°C. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.[1]

  • After the addition is complete, continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with 50 mL of hot water.

  • Combine the filtrate and washings and cool the solution in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A pale yellow precipitate of 2-hydroxy-4-nitrobenzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Step 2: Synthesis of 2-methoxy-4-nitrobenzoic acid

Protocol:

  • To a 500 mL round-bottom flask, add 2-hydroxy-4-nitrobenzoic acid (18.3 g, 0.1 mol), anhydrous potassium carbonate (K₂CO₃) (27.6 g, 0.2 mol), and 200 mL of anhydrous acetone.

  • Stir the suspension vigorously and add dimethyl sulfate ((CH₃)₂SO₄) (13.9 g, 0.11 mol, 10.5 mL) dropwise over 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain a solid residue.

  • Dissolve the residue in 150 mL of water and acidify with 2 M HCl to a pH of 2.

  • The product, 2-methoxy-4-nitrobenzoic acid, will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure crystals.

Step 3: Synthesis of 4-amino-2-methoxybenzoic acid

Protocol:

  • In a hydrogenation vessel, dissolve 2-methoxy-4-nitrobenzoic acid (19.7 g, 0.1 mol) in 200 mL of methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the methanol under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid. This product is often used in the next step without further purification.

Step 4: Synthesis of this compound

Protocol:

  • In a 500 mL three-necked flask cooled to 0-5°C with an ice-salt bath, dissolve 4-amino-2-methoxybenzoic acid (16.7 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated HCl.

  • Slowly add a solution of sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. A positive test with starch-iodide paper should be obtained.[2][3][4]

  • In a separate flask, prepare a solution of sodium thiomethoxide (CH₃SNa). This can be prepared by bubbling methyl mercaptan gas through a solution of sodium hydroxide or by reacting sodium methoxide with methyl mercaptan. Alternatively, a solution can be prepared by carefully adding sodium metal to methanol followed by the addition of methyl mercaptan. For this protocol, we will assume a commercially available or pre-prepared 1 M solution of sodium thiomethoxide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to 150 mL of a stirred, cold (0-5°C) 1 M solution of sodium thiomethoxide. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Acidify the reaction mixture with concentrated HCl to a pH of 2.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Thiomethylation SM1 2-methyl-4-nitrophenol R1 1. NaOH, H₂O, 80°C 2. KMnO₄ (aq) 3. HCl (aq) SM1->R1 P1 2-hydroxy-4-nitrobenzoic acid R1->P1 R2 (CH₃)₂SO₄, K₂CO₃ Acetone, Reflux P1->R2 P2 2-methoxy-4-nitrobenzoic acid R2->P2 R3 H₂ (50 psi), 10% Pd/C Methanol, RT P2->R3 P3 4-amino-2-methoxybenzoic acid R3->P3 R4 1. NaNO₂, HCl, 0-5°C 2. CH₃SNa P3->R4 P4 This compound R4->P4

Caption: Synthetic workflow for this compound.

References

Protocols for Amide Coupling Reactions with 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Methoxy-4-(methylthio)benzoic acid is a valuable building block in drug discovery, with its substituted benzamide derivatives showing potential as therapeutic agents. For instance, structurally related compounds are utilized in the development of antipsychotic medications, highlighting the importance of this scaffold. The methoxy and methylthio groups offer unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of target molecules.

This document provides detailed protocols for the amide coupling of this compound using two common and effective sets of coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

General Considerations for Amide Coupling

Successful amide coupling reactions are contingent on the effective activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. The choice of coupling reagent, solvent, base, and reaction temperature are all critical parameters that can influence the reaction yield and purity of the final product. For substrates containing a methylthio group, it is important to employ mild reaction conditions to avoid potential oxidation of the sulfur atom.

Data Presentation: A Comparative Overview of Coupling Methods

While specific yield data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, the following table provides a representative summary of expected outcomes based on general amide coupling protocols for substituted benzoic acids.

Coupling MethodAmine TypeTypical SolventBaseTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
EDC/HOBtPrimary AliphaticDMF or DCMDIPEA or Et3N0 to RT12-2470-95
EDC/HOBtSecondary AliphaticDMF or DCMDIPEA or Et3NRT to 4018-3660-85
EDC/HOBtAnilinesDMFDIPEA or Et3NRT to 5024-4850-80
HATUPrimary AliphaticDMF or ACNDIPEA or Et3NRT1-485-98
HATUSecondary AliphaticDMF or ACNDIPEA or Et3NRT to 402-875-95
HATUAnilinesDMFDIPEA or Et3NRT to 504-1270-90

Note: Yields are highly substrate-dependent and the above data should be used as a general guideline. Optimization of reaction conditions is recommended for specific amine substrates.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and cost-effective method for the formation of an amide bond between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

  • Add the desired amine (1.1 equiv.) to the reaction mixture, followed by the dropwise addition of DIPEA or Et3N (2.0-3.0 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is a highly efficient method for amide bond formation, particularly suitable for less reactive amines or when rapid reaction times are desired.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF or ACN (0.1-0.5 M) at room temperature, add HATU (1.1 equiv.) and DIPEA or Et3N (2.0-3.0 equiv.).

  • Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid This compound Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Quench_Extraction Quench & Aqueous Extraction Coupling->Quench_Extraction Drying_Concentration Drying & Concentration Quench_Extraction->Drying_Concentration Purification Chromatography Drying_Concentration->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General workflow for amide coupling reactions.

Signaling_Pathway_Concept Building_Block This compound (Scaffold) Amide_Library Library of Amide Derivatives Building_Block->Amide_Library Amide Coupling Screening High-Throughput Screening Amide_Library->Screening Biological_Target Identification of Biological Target (e.g., GPCR, Kinase) Screening->Biological_Target Lead_Compound Lead Compound Biological_Target->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Drug discovery workflow utilizing the benzamide scaffold.

Application Notes and Protocols: Synthesis and Utility of 2-Methoxy-4-(methylthio)benzoic Acid in the Development of Cardiotonic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxy-4-(methylthio)benzoic acid as a key intermediate in the synthesis of cardiotonic drugs, with a primary focus on Sulmazole (AR-L 115 BS). This document outlines the synthetic pathway, experimental protocols, pharmacological actions, and relevant quantitative data.

Introduction

This compound is a crucial building block in the synthesis of a class of imidazopyridine-based cardiotonic agents. These agents have shown promise in the management of heart failure due to their positive inotropic and vasodilatory effects. Sulmazole, chemically known as 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine, is a prominent example of a cardiotonic drug synthesized from this intermediate.[1] Isomazole is another cardiotonic agent derived from the same precursor.[1] The synthetic route allows for the strategic introduction of the methoxy and methylthio functionalities, which are important for the pharmacological activity of the final compound.

Synthesis of Sulmazole from this compound

The synthesis of Sulmazole from this compound involves a multi-step process that includes the formation of an imidazopyridine core followed by oxidation of the methylthio group. While specific patents (NL 7401254 and US 3985891) describe the synthesis, the following represents a likely and chemically sound synthetic pathway.

Experimental Workflow: Synthesis of Sulmazole

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Cyclization cluster_3 Step 4: Oxidation A This compound C 2-Methoxy-4-(methylthio)benzoyl chloride A->C Activation B Thionyl Chloride (SOCl2) B->C E N-(3-amino-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide C->E Amide Formation D 2,3-Diaminopyridine D->E F 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine E->F Intramolecular Cyclization (e.g., heat or acid catalysis) H Sulmazole (2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine) F->H Oxidation G Oxidizing Agent (e.g., m-CPBA or H2O2) G->H cluster_0 Sulmazole's Mechanisms of Action cluster_1 A1 Adenosine Receptor cluster_2 Phosphodiesterase Sulmazole Sulmazole A1R A1 Adenosine Receptor Sulmazole->A1R Antagonizes Gi Gi Protein Sulmazole->Gi Functionally Blocks PDE Phosphodiesterase (PDE) Sulmazole->PDE Inhibits A1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP PDE->cAMP Degrades AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Myocardial Contractility (Positive Inotropy) Ca_influx->Contraction

References

Application Notes & Protocols: Experimental Procedures for the Oxidation of the Methylthio Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of the methylthio group (—S-CH₃) is a fundamental chemical transformation with significant implications in both synthetic organic chemistry and drug development. In medicinal chemistry, the resulting sulfoxides and sulfones are common structural motifs found in numerous pharmaceuticals.[1] The oxidation state of the sulfur atom can profoundly influence a molecule's polarity, solubility, and metabolic stability.

In the realm of biopharmaceuticals, particularly for therapeutic proteins like monoclonal antibodies (mAbs), the oxidation of methionine residues, which contain a methylthio group, is a critical post-translational modification (PTM).[2][3] This oxidation can be induced during manufacturing, storage, or even in vivo, potentially affecting the protein's stability, efficacy, and safety.[3][4] Therefore, robust and well-characterized experimental procedures for both performing and monitoring methylthio group oxidation are essential.

These application notes provide detailed protocols for the controlled chemical oxidation of methylthio groups and for the analytical monitoring of methionine oxidation in protein-based therapeutics.

Chemical Oxidation of the Methylthio Group

The oxidation of a sulfide (thioether) is a sequential process, first yielding a sulfoxide and then, upon further oxidation, a sulfone. The primary challenge is often the selective synthesis of the sulfoxide without over-oxidation to the sulfone.[1][5] This requires careful control of reaction conditions, including the choice of oxidant, stoichiometry, and temperature.[5]

The following diagram illustrates a typical workflow for the chemical oxidation of a substrate containing a methylthio group.

G cluster_workflow Experimental Workflow: Chemical Oxidation start Substrate with Methylthio Group (R-S-CH3) dissolve Dissolve in Appropriate Solvent start->dissolve add_oxidant Controlled Addition of Oxidant dissolve->add_oxidant reaction Stir at Controlled Temperature (Monitor by TLC/LC-MS) add_oxidant->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product (e.g., Chromatography) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the chemical oxidation of a methylthio group.

The choice of oxidant and reaction conditions dictates the outcome of the reaction. The table below summarizes various methods for the oxidation of sulfides.

OxidantProductStoichiometry (Oxidant)Typical ConditionsYieldKey Advantages/Disadvantages
Hydrogen Peroxide (H₂O₂) / Acetic Acid [5]Sulfoxide~4 equivalentsGlacial Acetic Acid, Room Temp.>90%Green oxidant, simple procedure, high selectivity.[5]
Hydrogen Peroxide (H₂O₂) / Niobium Carbide (NbC) [6][7]SulfoneExcessAcetonitrile, Room Temp.HighEfficiently affords sulfones; catalyst is reusable.[6][7]
m-Chloroperbenzoic Acid (m-CPBA) [7]Sulfone>2 equivalentsDichloromethane (DCM), 0°C to RTGoodStrong oxidant, readily available; can be hard to control selectivity.
Sodium Periodate (NaIO₄) [8]Sulfoxide~1 equivalentMethanol/Water, 0°C to RTGoodClassic, reliable method for sulfoxide synthesis.[8]
Urea-Hydrogen Peroxide (UHP) [7]Sulfoxide or SulfoneVariesVarious solvents (e.g., solid-state, ethyl acetate)ExcellentStable, inexpensive, and easily handled solid oxidant.[7]

Protocol 1: Selective Oxidation to Methyl Phenyl Sulfoxide using Hydrogen Peroxide

This protocol is adapted from a green chemistry approach for the highly selective oxidation of sulfides to sulfoxides.[5]

  • Materials:

    • Methyl phenyl sulfide (2 mmol)

    • Glacial acetic acid (2 mL)

    • 30% Hydrogen peroxide (8 mmol)

    • Dichloromethane (CH₂Cl₂)

    • 4 M Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a round-bottom flask containing methyl phenyl sulfide (2 mmol), add glacial acetic acid (2 mL).[5]

    • Begin stirring the solution at room temperature.

    • Slowly add 30% hydrogen peroxide (8 mmol) to the reaction mixture.[5]

    • Continue stirring at room temperature and monitor the reaction's completion using thin-layer chromatography (TLC).[5]

    • Once the starting material is consumed, carefully neutralize the resulting solution with 4 M aqueous NaOH.

    • Extract the product with CH₂Cl₂.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide.[5]

Protocol 2: Oxidation to a Sulfone using m-CPBA

This protocol describes a general method for the complete oxidation of a methylthio group to a methylsulfonyl group.[7]

  • Materials:

    • Substrate with methylthio group (1 mmol)

    • m-Chloroperbenzoic acid (m-CPBA, ~77%, >2.2 mmol)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium sulfite (Na₂SO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the substrate (1 mmol) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve m-CPBA (>2.2 mmol) in DCM.

    • Add the m-CPBA solution dropwise to the stirred substrate solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Monitoring Methylthio Group Oxidation in Biopharmaceuticals

The oxidation of methionine residues in therapeutic proteins is a critical quality attribute (CQA) that must be monitored to ensure product consistency and stability.[9] The primary oxidation products are methionine sulfoxide diastereomers (MetO), with further oxidation to methionine sulfone (MetO₂) possible under harsh conditions.[9] Liquid chromatography-mass spectrometry (LC-MS) based methods, particularly peptide mapping, are the gold standard for identifying and quantifying site-specific oxidation.[3][4]

G cluster_workflow Workflow: Monitoring Methionine Oxidation in Proteins protein Therapeutic Protein (e.g., mAb) stress Forced Degradation (Oxidative Stress, Heat, Light) protein->stress denature Denaturation, Reduction & Alkylation stress->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcms LC-MS/MS Analysis (Peptide Mapping) digest->lcms data Data Analysis: Identify & Quantify Oxidized Peptides (+16 Da) lcms->data report Report % Oxidation at Specific Sites data->report

Caption: Analytical workflow for quantifying methionine oxidation in biopharmaceuticals.

This protocol outlines the key steps for quantifying methionine oxidation in a monoclonal antibody (mAb) sample.

  • Materials & Equipment:

    • mAb sample (and a stressed sample for comparison, e.g., treated with H₂O₂)

    • Denaturant (e.g., Guanidine HCl)

    • Reducing agent (e.g., Dithiothreitol, DTT)

    • Alkylating agent (e.g., Iodoacetamide, IAA)

    • Protease (e.g., Trypsin)

    • Quenching agent (e.g., Formic Acid)

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

    • Reversed-phase HPLC column suitable for peptide separations

  • Procedure:

    • Sample Preparation:

      • Dilute the mAb sample to a standard concentration (e.g., 1 mg/mL) in a denaturation buffer.

      • Add DTT to reduce disulfide bonds and incubate.

      • Add IAA to alkylate free cysteine residues and incubate in the dark. This prevents disulfide bond reformation.

    • Digestion:

      • Buffer-exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate).

      • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w) and incubate (e.g., at 37°C for 4-18 hours).

    • LC-MS/MS Analysis:

      • Quench the digestion by adding formic acid.

      • Inject the peptide mixture onto the UHPLC-MS/MS system.

      • Separate peptides using a reversed-phase gradient. Methionine sulfoxide-containing peptides are more hydrophilic and typically elute earlier than their non-oxidized counterparts.[9]

      • Acquire mass spectrometry data in a data-dependent acquisition (DDA) mode to obtain both precursor mass information and fragmentation spectra for peptide identification.

    • Data Analysis:

      • Process the raw data using specialized software. Search the MS/MS spectra against the known protein sequence, specifying methionine oxidation (+15.9949 Da) as a variable modification.

      • Quantify the level of oxidation for each methionine-containing peptide by comparing the peak area of the oxidized peptide to the total peak area of both oxidized and non-oxidized forms.[9] The level of oxidation is typically reported as a percentage.

The oxidation of a methylthio group involves the stepwise addition of oxygen atoms to the sulfur center.

G cluster_pathway Oxidation States of Methylthio Group Thioether Methylthio (Sulfide) R-S-CH₃ Sulfoxide Methylsulfinyl (Sulfoxide) R-SO-CH₃ Thioether->Sulfoxide + [O] (e.g., H₂O₂) Sulfone Methylsulfonyl (Sulfone) R-SO₂-CH₃ Sulfoxide->Sulfone + [O] (e.g., m-CPBA)

Caption: Sequential oxidation from a methylthio group to sulfoxide and sulfone.

References

Application Notes and Protocols: 2-Methoxy-4-(methylthio)benzoic acid as an Intermediate for Sulmazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the cardiotonic drug Sulmazole, with a particular focus on the pivotal intermediate, 2-Methoxy-4-(methylthio)benzoic acid. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate understanding and replication in a research and development setting.

Introduction

Sulmazole is a cardiotonic agent that has been investigated for its positive inotropic and vasodilator activities.[1] Its mechanism of action involves the inhibition of phosphodiesterase and antagonism of A1 adenosine receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] A key intermediate in the chemical synthesis of Sulmazole is this compound. This document outlines a process-oriented synthetic route to this intermediate, starting from 2-methyl-5-nitrophenol, and its subsequent conversion to Sulmazole.

Synthesis of this compound

A preferred and more process-oriented synthetic route for this compound commences with 2-methyl-5-nitrophenol, achieving a total yield of approximately 37%.[2] The synthesis involves a multi-step process, which is detailed below.

Quantitative Data Summary for the Synthesis of this compound
StepReactionStarting MaterialReagentsProductTypical Yield (%)
1Methylation2-methyl-5-nitrophenolDimethyl sulfate, K₂CO₃, Acetone1-methoxy-2-methyl-5-nitrobenzene>95
2Oxidation1-methoxy-2-methyl-5-nitrobenzeneKMnO₄, H₂O/Pyridine2-methoxy-4-nitrobenzoic acid~60-70
3Reduction2-methoxy-4-nitrobenzoic acidSnCl₂, HCl4-amino-2-methoxybenzoic acid>90
4Sandmeyer Reaction (Thiomethylation)4-amino-2-methoxybenzoic acidNaNO₂, HCl, CuSCN, CH₃IThis compound~70-80
Overall Yield 2-methyl-5-nitrophenol This compound ~37 [2]
Experimental Protocols for the Synthesis of this compound

Step 1: Synthesis of 1-methoxy-2-methyl-5-nitrobenzene (Methylation)

  • To a solution of 2-methyl-5-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture vigorously and add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 1-methoxy-2-methyl-5-nitrobenzene.

Step 2: Synthesis of 2-methoxy-4-nitrobenzoic acid (Oxidation)

  • Suspend 1-methoxy-2-methyl-5-nitrobenzene (1 equivalent) in a mixture of water and pyridine.

  • Heat the mixture to reflux and add potassium permanganate (KMnO₄, 3 equivalents) portion-wise over a period of 2-3 hours.

  • Continue to reflux for an additional 4-6 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4-nitrobenzoic acid.

Step 3: Synthesis of 4-amino-2-methoxybenzoic acid (Reduction)

  • To a solution of 2-methoxy-4-nitrobenzoic acid (1 equivalent) in concentrated hydrochloric acid, add tin(II) chloride (SnCl₂, 4 equivalents) portion-wise at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide (NaOH) solution until a pH of 8-9 is reached, which will precipitate the tin salts.

  • Filter the mixture and acidify the filtrate with acetic acid to a pH of 4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-amino-2-methoxybenzoic acid.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) thiocyanate (CuSCN, 1.2 equivalents) and methyl iodide (CH₃I, 1.5 equivalents) in a suitable organic solvent like DMF.

  • Slowly add the cold diazonium salt solution to the CuSCN/CH₃I mixture and stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow for this compound

G A 2-methyl-5-nitrophenol B 1-methoxy-2-methyl-5-nitrobenzene A->B Methylation (Dimethyl sulfate, K₂CO₃) C 2-methoxy-4-nitrobenzoic acid B->C Oxidation (KMnO₄) D 4-amino-2-methoxybenzoic acid C->D Reduction (SnCl₂, HCl) E This compound D->E Sandmeyer Reaction (NaNO₂, CuSCN, CH₃I)

Caption: Overall synthesis pathway for this compound.

Synthesis of Sulmazole from this compound

The conversion of this compound to Sulmazole involves two primary steps: the formation of the imidazopyridine core via condensation with 2,3-diaminopyridine, followed by oxidation of the methylthio group to a methylsulfinyl group.

Quantitative Data Summary for the Synthesis of Sulmazole
StepReactionStarting MaterialReagentsProductTypical Yield (%)
5Imidazopyridine FormationThis compound2,3-Diaminopyridine, Polyphosphoric acid (PPA)2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine~70-80
6Oxidation2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridinem-Chloroperoxybenzoic acid (mCPBA)Sulmazole>85
Experimental Protocols for the Synthesis of Sulmazole

Step 5: Synthesis of 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine (Imidazopyridine Formation)

  • Mix this compound (1 equivalent) and 2,3-diaminopyridine (1 equivalent) in polyphosphoric acid (PPA).

  • Heat the mixture to 150-160 °C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it into a large volume of ice water with vigorous stirring.

  • Neutralize the solution with a concentrated ammonium hydroxide solution to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine.

Step 6: Synthesis of Sulmazole (Oxidation)

  • Dissolve 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0-5 °C and add a solution of m-chloroperoxybenzoic acid (mCPBA, 1.1 equivalents) in DCM dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Sulmazole.

Final Steps in Sulmazole Synthesis

G A This compound B 2-(2-Methoxy-4-(methylthio)phenyl)- 1H-imidazo[4,5-b]pyridine A->B Condensation (2,3-Diaminopyridine, PPA) C Sulmazole (2-(2-Methoxy-4-(methylsulfinyl)phenyl)- 1H-imidazo[4,5-b]pyridine) B->C Oxidation (mCPBA)

Caption: Conversion of the intermediate to the final product, Sulmazole.

Mechanism of Action of Sulmazole: Signaling Pathway

Sulmazole exerts its cardiotonic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) and antagonism of the A1 adenosine receptor. Both pathways lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells. The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, inhibits adenylyl cyclase via an inhibitory G-protein (Gi). By antagonizing this receptor, Sulmazole prevents the inhibitory action of adenosine, leading to increased adenylyl cyclase activity and consequently higher cAMP levels.

Signaling Pathway of Sulmazole's Action

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Activates Sulmazole Sulmazole Sulmazole->A1R Antagonizes PDE Phosphodiesterase (PDE) Sulmazole->PDE Inhibits Gi->AC Inhibits ATP ATP ATP->AC cAMP->PDE Cellular_Response Increased Cardiac Contractility cAMP->Cellular_Response Leads to AMP AMP PDE->AMP Degrades

Caption: Sulmazole's dual mechanism of action on the A1 adenosine receptor and PDE.

Disclaimer

The experimental protocols provided herein are intended for guidance and informational purposes for qualified professionals in a research setting. These procedures are based on established chemical principles and analogous reactions found in the literature. The specific reaction conditions, including temperatures, times, and concentrations, may require optimization for specific laboratory setups and reagent purities. All chemical manipulations should be carried out with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

References

Derivatisierung der Carbonsäuregruppe von 2-Methoxy-4-(methylthio)benzoesäure: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Methoden zur Derivatisierung der Carbonsäuregruppe von 2-Methoxy-4-(methylthio)benzoesäure. Diese Verbindung ist ein wichtiges Zwischenprodukt in der Synthese von kardiotonischen Medikamenten wie Sulmazol und Isomazol, was ihre Derivate zu interessanten Kandidaten für die medizinische Chemie und Arzneimittelentwicklung macht.[1] Die hier vorgestellten Protokolle umfassen die Synthese von Estern und Amiden, die als potenzielle Prodrugs, bioaktive Moleküle oder wichtige synthetische Intermediate dienen können.

Anwendungsgebiete und Bedeutung

Die Derivatisierung der Carbonsäuregruppe von 2-Methoxy-4-(methylthio)benzoesäure ermöglicht die Modifikation ihrer physikochemischen und pharmakokinetischen Eigenschaften. Ester und Amide sind gängige funktionelle Gruppen in zugelassenen Medikamenten. Die Methoxy-Gruppe kann die Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen beeinflussen, während die Methylthio-Gruppe eine einzigartige lipophile und sterische Eigenschaft darstellt, die für die Entwicklung neuartiger Therapeutika mit potenziell verbesserter Selektivität und Wirksamkeit genutzt werden kann.

Die Derivate können in verschiedenen Bereichen Anwendung finden:

  • Synthetische Zwischenprodukte: Als Bausteine für die Synthese komplexerer Moleküle in der medizinischen und agrochemischen Forschung.

  • Medizinische Chemie: Zur Erstellung von Substanzbibliotheken für das Screening auf biologische Aktivitäten, wie z.B. als Enzyminhibitoren oder Liganden für G-Protein-gekoppelte Rezeptoren (GPCRs).

  • Analytische Chemie: Zur Verbesserung der Nachweisbarkeit in chromatographischen Verfahren wie HPLC, indem ein Chromophor oder Fluorophor eingeführt wird.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben allgemeine Methoden zur Derivatisierung von 2-Methoxy-4-(methylthio)benzoesäure. Die quantitativen Daten basieren auf Reaktionen mit strukturell ähnlichen Verbindungen und dienen als Referenzwerte.

Synthese von 2-Methoxy-4-(methylthio)benzoylchlorid

Die Umwandlung der Carbonsäure in ein Säurechlorid ist ein gängiger erster Schritt zur Synthese von Estern und Amiden. Thionylchlorid ist hierfür ein effektives Reagenz.

Workflow für die Säurechloridsynthese

A 2-Methoxy-4-(methylthio)benzoesäure in einem trockenen Lösungsmittel (z.B. Toluol) B Thionylchlorid (SOCl₂) hinzufügen (1.5-2.0 Äquivalente) A->B Reagenz C Katalytische Menge DMF zugeben B->C Katalysator D Reaktionsgemisch unter Rückfluss erhitzen (z.B. 2-3 Stunden) C->D Erhitzen E Überschüssiges SOCl₂ und Lösungsmittel im Vakuum entfernen D->E Aufarbeitung F Rohes 2-Methoxy-4-(methylthio)benzoylchlorid erhalten E->F Produkt

Abbildung 1: Workflow zur Synthese von 2-Methoxy-4-(methylthio)benzoylchlorid.

Protokoll:

  • In einem trockenen, mit einem Rückflusskühler und einem Magnetrührer ausgestatteten Rundkolben wird 2-Methoxy-4-(methylthio)benzoesäure in einem inerten, trockenen Lösungsmittel wie Toluol suspendiert.

  • Eine katalytische Menge N,N-Dimethylformamid (DMF, 1-2 Tropfen) wird hinzugefügt.

  • Thionylchlorid (1,5 Äquivalente) wird langsam unter Rühren zugegeben.

  • Das Reaktionsgemisch wird für 2-3 Stunden unter Rückfluss erhitzt, bis die Gasentwicklung (HCl und SO₂) aufhört.

  • Nach dem Abkühlen auf Raumtemperatur werden das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das rohe 2-Methoxy-4-(methylthio)benzoylchlorid wird als Öl oder Feststoff erhalten und kann in der Regel ohne weitere Reinigung für die nachfolgenden Reaktionen verwendet werden.

ParameterWert (erwartet)
Ausbeute> 90%
ReinheitHoch (typisch für diese Reaktion)
Reaktionszeit2-4 Stunden
HauptnebenprodukteSO₂, HCl (gasförmig)

Tabelle 1: Zusammenfassung der quantitativen Daten für die Synthese von Säurechloriden aus Benzoesäurederivaten.

Synthese von Estern (Fischer-Veresterung)

Die direkte Veresterung der Carbonsäure mit einem Alkohol unter saurer Katalyse ist eine klassische und effiziente Methode zur Synthese von Estern.

Workflow für die Fischer-Veresterung

A 2-Methoxy-4-(methylthio)benzoesäure in überschüssigem Alkohol (z.B. Methanol) lösen B Katalytische Menge einer starken Säure (z.B. konz. H₂SO₄) zugeben A->B Katalysator C Reaktionsgemisch unter Rückfluss erhitzen B->C Erhitzen D Reaktionsfortschritt mittels DC überwachen C->D Überwachung E Lösungsmittel im Vakuum entfernen D->E Aufarbeitung Schritt 1 F Rückstand in Ethylacetat aufnehmen E->F Schritt 2 G Mit gesättigter NaHCO₃-Lösung und Kochsalzlösung waschen F->G Schritt 3 H Organische Phase trocknen und Lösungsmittel entfernen G->H Schritt 4 I Reinen Ester erhalten H->I Produkt

Abbildung 2: Allgemeiner Workflow für die Fischer-Veresterung.

Protokoll:

  • 2-Methoxy-4-(methylthio)benzoesäure wird in einem Überschuss des gewünschten Alkohols (z. B. Methanol) gelöst.

  • Eine katalytische Menge einer starken Säure (z. B. konzentrierte Schwefelsäure, wenige Tropfen) wird vorsichtig zugegeben.

  • Das Reaktionsgemisch wird unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist (Überwachung mittels Dünnschichtchromatographie).

  • Nach dem Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel wie Ethylacetat aufgenommen und nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen.

  • Die organische Phase wird über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um den reinen Ester zu erhalten.

CarbonsäureAlkoholKatalysatorReaktionszeit (h)Ausbeute (%)
BenzoesäureMethanolH₂SO₄~490
HydroxybenzoesäureEthanolH₂SO₄295
p-MethylbenzoesäureMethanolZr/Ti-Feststoff24>90

Tabelle 2: Repräsentative quantitative Daten für die Fischer-Veresterung verschiedener Benzoesäuren.

Synthese von Amiden

Amide können entweder über das zuvor hergestellte Säurechlorid oder durch direkte Kupplung der Carbonsäure mit einem Amin unter Verwendung eines Kupplungsreagenzes hergestellt werden.

Protokoll:

  • Das Amin (1,0 Äquivalente) und eine Base (z. B. Triethylamin, 1,2 Äquivalente) werden in einem geeigneten trockenen Lösungsmittel (z. B. Dichlormethan, THF) gelöst und auf 0 °C gekühlt.

  • Eine Lösung von 2-Methoxy-4-(methylthio)benzoylchlorid (1,0-1,1 Äquivalente) im selben Lösungsmittel wird langsam zu der gekühlten Aminlösung getropft.

  • Nach der Zugabe lässt man die Reaktion auf Raumtemperatur erwärmen und rührt für weitere 1-4 Stunden.

  • Die Reaktion wird durch Zugabe von Wasser beendet.

  • Die wässrige Phase wird mit einem organischen Lösungsmittel extrahiert. Die vereinigten organischen Phasen werden gewaschen, getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Workflow für die Amid-Kupplung

A Carbonsäure, Amin und Base (z.B. DIPEA) in trockenem DMF lösen B Kupplungsreagenz (z.B. HATU) hinzufügen A->B Reagenz C Bei Raumtemperatur rühren (15 min - 2 h) B->C Reaktion D Reaktion mit Ethylacetat verdünnen C->D Aufarbeitung Schritt 1 E Mit gesättigter NaHCO₃-Lösung und Kochsalzlösung waschen D->E Schritt 2 F Organische Phase trocknen und Lösungsmittel entfernen E->F Schritt 3 G Produkt mittels Säulenchromatographie reinigen F->G Reinigung

Abbildung 3: Workflow für die HATU-vermittelte Amid-Kupplung.

Protokoll:

  • Zu einer Lösung von 2-Methoxy-4-(methylthio)benzoesäure (1,0 Äquivalente) in wasserfreiem DMF werden das Amin (1,1 Äquivalente) und eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA, 3,0 Äquivalente) gegeben.

  • Das Kupplungsreagenz HATU (1,1 Äquivalente) wird zur Reaktionsmischung gegeben.

  • Die Mischung wird bei Raumtemperatur für 15 Minuten bis 2 Stunden gerührt und der Fortschritt mittels DC überwacht.

  • Nach Abschluss wird die Reaktionsmischung mit Ethylacetat verdünnt und mit gesättigter wässriger NaHCO₃-Lösung und Kochsalzlösung gewaschen.

  • Die organische Schicht wird über wasserfreiem MgSO₄ getrocknet, filtriert und unter reduziertem Druck eingeengt.

  • Das Rohprodukt wird durch Kieselgel-Säulenchromatographie gereinigt, um das gewünschte Amid zu erhalten.

CarbonsäureAminKupplungsreagenzReaktionszeitAusbeute (%)
BenzoesäureBenzylaminHexamethoxydisilan7 h (120 °C)99
BenzoesäureDiverse AmineDodecamethoxyneopentasilan3 h (120 °C)82-93
4-(Diethylphosphoryl)benzoesäureSubstituierte AnilineEDC/HOBt/DMAP12-24 hTypisch hoch

Tabelle 3: Repräsentative quantitative Daten für Amid-Kupplungsreaktionen von Benzoesäurederivaten.

Charakterisierung der Derivate

Die Identifizierung und Charakterisierung der synthetisierten Derivate erfolgt mit Standardmethoden der organischen Chemie.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren zur Bestätigung der Struktur und zur Überprüfung der Reinheit.

  • Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung.

  • Infrarotspektroskopie (IR): Zur Identifizierung charakteristischer funktioneller Gruppen wie der Ester- oder Amid-Carbonylgruppe.

Die erwarteten spektroskopischen Daten können aus den Daten strukturell ähnlicher Verbindungen abgeleitet werden. Beispielsweise würde man im ¹H-NMR-Spektrum eines Methylesters ein Singulett für die Methoxygruppe des Esters bei etwa 3.9 ppm erwarten, zusätzlich zu dem Singulett der Methoxygruppe am Aromaten.

References

Application of 2-Methoxy-4-(methylthio)benzoic Acid Analogues in the Synthesis of 4H-3,1-Benzothiazin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 4H-3,1-benzothiazin-4-ones can be achieved through various routes, primarily starting from anthranilic acid derivatives. These methods allow for the introduction of diverse substituents at various positions on the heterocyclic ring system.[1]

I. Synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones from Anthranilic Acid

A versatile method for the preparation of 2-alkylthio-4H-3,1-benzothiazin-4-ones involves a two-step process starting from anthranilic acid. This route includes the formation of a dithiocarbamate intermediate, followed by cyclocondensation.[2]

Quantitative Data Summary

EntryRProductYield (%)
1CH₃2-(Methylthio)-4H-3,1-benzothiazin-4-one75
2C₂H₅2-(Ethylthio)-4H-3,1-benzothiazin-4-one80
3CH₂Ph2-(Benzylthio)-4H-3,1-benzothiazin-4-one82

Experimental Protocol

Step 1: Synthesis of 2-(Alkyldithiocarbonylamino)benzoic Acids (Dithiocarbamate Intermediates)

  • To a solution of anthranilic acid (10 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add potassium hydroxide (20 mmol).

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Add carbon disulfide (12 mmol) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add the appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (11 mmol) and continue stirring at room temperature for an additional 12 hours.

  • Pour the reaction mixture into ice-water (100 mL) and acidify with dilute hydrochloric acid to a pH of 3-4.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude dithiocarbamate intermediate.

Step 2: Cyclocondensation to 2-Alkylthio-4H-3,1-benzothiazin-4-ones

  • Suspend the crude dithiocarbamate intermediate (5 mmol) in acetic anhydride (15 mL).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Stir for 30 minutes to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-alkylthio-4H-3,1-benzothiazin-4-one.[2]

Workflow Diagram

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Cyclization Methyl_Isothiocyanate Methyl 2-isothiocyanatobenzoate Thiourea_Ester Methyl 2-Thioureidobenzoate Methyl_Isothiocyanate->Thiourea_Ester HNR¹R², Acetone Secondary_Amine Secondary Amine (HNR¹R²) Thiourea_Acid 2-Thioureidobenzoic Acid Thiourea_Ester->Thiourea_Acid NaOH, Reflux NaOH NaOH, EtOH/H₂O, Reflux Product 2-sec-Amino-4H-3,1-benzothiazin-4-one Thiourea_Acid->Product Ac₂O, r.t. Acetic_Anhydride Acetic Anhydride (Ac₂O)

References

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxy-4-(methylthio)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. The presence of methoxy, methylthio, and carboxylic acid functional groups makes it an interesting building block for the synthesis of more complex molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from commercially available 4-mercaptosalicylic acid.

Overall Synthetic Scheme:

The proposed synthesis is a two-step process involving the selective S-methylation of the thiol group of 4-mercaptosalicylic acid, followed by the O-methylation of the phenolic hydroxyl group.

Synthetic_Workflow 4-Mercaptosalicylic_acid 4-Mercaptosalicylic acid Step1 Step 1: Selective S-Methylation 4-Mercaptosalicylic_acid->Step1 Intermediate 2-Hydroxy-4-(methylthio)benzoic acid Step1->Intermediate Step2 Step 2: O-Methylation Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4-(methylthio)benzoic acid

This step involves the selective S-methylation of 4-mercaptosalicylic acid. The thiol group is more acidic than the phenolic hydroxyl and carboxylic acid groups, allowing for its selective deprotonation and subsequent methylation.

Materials:

  • 4-Mercaptosalicylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-mercaptosalicylic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (1.1 eq) to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-hydroxy-4-(methylthio)benzoic acid.

Step 2: Synthesis of this compound

This step involves the O-methylation of the phenolic hydroxyl group of 2-hydroxy-4-(methylthio)benzoic acid.

Materials:

  • 2-Hydroxy-4-(methylthio)benzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxy-4-(methylthio)benzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Add dimethyl sulfate (1.2 eq) dropwise to the refluxing mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Continue to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterStep 1: S-MethylationStep 2: O-Methylation
Starting Material 4-Mercaptosalicylic acid2-Hydroxy-4-(methylthio)benzoic acid
Reagents (Molar Eq.) NaHCO₃ (1.1), CH₃I (1.1)K₂CO₃ (2.5), (CH₃)₂SO₄ (1.2)
Solvent DMFAcetone
Reaction Temperature 0 °C to Room TemperatureReflux (approx. 56 °C)
Reaction Time 12-16 hours6-8 hours
Product 2-Hydroxy-4-(methylthio)benzoic acidThis compound
Anticipated Yield 85-95%80-90%
Purity (Post-Purification) >98%>98%
Purification Method RecrystallizationColumn Chromatography / Recrystallization

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of methoxy, methylthio, and aromatic protons at their expected chemical shifts and integrations.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the final product.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Relationship start Starting Material 4-Mercaptosalicylic acid Functional Groups: -SH, -OH, -COOH step1 Selective S-Methylation|{ Reagents: NaHCO₃, CH₃I |  Transformation: -SH → -SCH₃} start:f0->step1:f0 intermediate Intermediate 2-Hydroxy-4-(methylthio)benzoic acid Functional Groups: -SCH₃, -OH, -COOH step1:f1->intermediate:f0 step2 O-Methylation|{ Reagents: K₂CO₃, (CH₃)₂SO₄ |  Transformation: -OH → -OCH₃} intermediate:f0->step2:f0 final Final Product This compound Functional Groups: -SCH₃, -OCH₃, -COOH step2:f1->final:f0

Caption: Key transformations in the synthesis of this compound.

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions of 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-Methoxy-4-(methylthio)benzoic acid in palladium-catalyzed coupling reactions. While direct literature examples for this specific substrate are limited, this document outlines generalized protocols for decarboxylative Heck-type and Suzuki-Miyaura-type couplings based on established methods for structurally related aromatic carboxylic acids. These protocols offer a strong starting point for researchers aiming to employ this compound as an aryl source in the synthesis of complex molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. A significant advancement in this field is the use of carboxylic acids as readily available, stable, and cost-effective alternatives to traditional organometallic reagents or aryl halides. Through decarboxylative coupling, the carboxylic acid moiety is extruded as carbon dioxide, allowing the aromatic ring to participate in the coupling process.

This compound, with its electron-rich aromatic system, is a promising candidate for such transformations. The methoxy and methylthio groups can influence the electronic properties and reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry and materials science. This document details protocols for two major classes of palladium-catalyzed decarboxylative couplings: Heck-type olefinations and Suzuki-Miyaura-type arylations.

I. Decarbonylative Heck-Type Coupling with Alkenes

The decarbonylative Heck-type reaction allows for the coupling of aromatic carboxylic acids with alkenes to form substituted olefins. This transformation is a powerful tool for the synthesis of complex alkenylated aromatic compounds. The following protocol is adapted from established procedures for electron-rich benzoic acids.

Experimental Protocol: General Procedure for Decarbonylative Heck-Type Coupling

A proposed reaction scheme is as follows:

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Phosphine Ligand (e.g., 1,4-Bis(diphenylphosphino)butane (dppb))

  • Activating Agent (e.g., Pivalic anhydride (Piv₂O))

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., Dioxane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), Palladium catalyst (e.g., Pd(TFA)₂, 5 mol%), and the phosphine ligand (e.g., dppb, 10 mol%).

  • Add the activating agent (e.g., Piv₂O, 2.0 equiv.) and the dry, degassed solvent (e.g., Dioxane, to achieve a 0.1 M concentration).

  • Add the alkene (1.5 equiv.) and the base (e.g., Et₃N, 2.0 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 120-150 °C) with vigorous stirring for the designated time (e.g., 12-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Representative Conditions for Decarbonylative Heck-Type Coupling
ParameterCondition
Carboxylic Acid This compound (1.0 equiv.)
Alkene Styrene or n-butyl acrylate (1.5 equiv.)
Palladium Catalyst Pd(TFA)₂ (5 mol%)
Ligand dppb (10 mol%)
Activator Piv₂O (2.0 equiv.)
Base Et₃N (2.0 equiv.)
Solvent Dioxane (0.1 M)
Temperature 150 °C
Time 12 h

Note: Yields are expected to be moderate to good based on reactions with structurally similar electron-rich benzoic acids.

G cluster_workflow Decarbonylative Heck-Type Coupling Workflow start Reaction Setup reactants Add this compound, Pd Catalyst, Ligand, Activator, Alkene, Base, and Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the decarbonylative Heck-type coupling.

II. Decarboxylative Suzuki-Miyaura-Type Coupling with Boronic Acids

The decarboxylative Suzuki-Miyaura-type coupling enables the formation of biaryl compounds from aromatic carboxylic acids and boronic acids. This method is particularly valuable for synthesizing complex molecular scaffolds found in many pharmaceuticals and organic materials. The following protocol is a generalized procedure based on successful couplings of other aromatic carboxylic acids.

Experimental Protocol: General Procedure for Decarboxylative Suzuki-Miyaura-Type Coupling

A proposed reaction scheme is as follows:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Tolylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., SPhos)

  • Activating Agent (e.g., Pivalic anhydride (Piv₂O))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane or Toluene)

  • Standard laboratory glassware, inert atmosphere setup, and purification supplies.

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), the phosphine ligand (e.g., SPhos, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the activating agent (e.g., Piv₂O, 2.0 equiv.) and the dry, degassed solvent (e.g., Dioxane, to achieve a 0.2 M concentration).

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 110-130 °C) with vigorous stirring for the designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Data Presentation: Representative Conditions for Decarboxylative Suzuki-Miyaura-Type Coupling
ParameterCondition
Carboxylic Acid This compound (1.0 equiv.)
Boronic Acid Phenylboronic acid (1.5 equiv.)
Palladium Catalyst Pd(OAc)₂ (5 mol%)
Ligand SPhos (10 mol%)
Activator Piv₂O (2.0 equiv.)
Base K₂CO₃ (2.0 equiv.)
Solvent Dioxane (0.2 M)
Temperature 130 °C
Time 18 h

Note: The choice of ligand and base may need to be optimized for this specific substrate to achieve high yields.

G cluster_pathway Decarboxylative Suzuki-Miyaura Pathway A Carboxylic Acid Activation B Oxidative Addition of Pd(0) A->B Forms active anhydride C Decarboxylation B->C Forms Aryl-Pd(II) complex D Transmetalation with Arylboronic Acid C->D Releases CO2 E Reductive Elimination D->E Transfers aryl group from boron to palladium F Biaryl Product Formation E->F Forms C-C bond

Caption: Key steps in the decarboxylative Suzuki-Miyaura coupling pathway.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used with appropriate safety measures.

  • Reactions at high temperatures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the use of this compound in palladium-catalyzed decarboxylative coupling reactions. While optimization may be necessary to achieve the highest yields for this specific substrate, the general procedures for Heck-type and Suzuki-Miyaura-type couplings of related aromatic carboxylic acids serve as an excellent starting point for researchers in drug development and organic synthesis. The ability to use a stable and readily available carboxylic acid as an arylating agent offers significant advantages in the construction of complex molecular architectures.

Application Notes and Protocols for the Preparation and Screening of 2-Methoxy-4-(methylthio)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(methylthio)benzoic acid and its analogs represent a class of small molecules with potential therapeutic applications. The structural motif of methoxybenzoic acids is found in a variety of biologically active compounds, including those with anticancer and neuroprotective properties. The introduction of a methylthio group offers modulation of the molecule's lipophilicity and electronic properties, which can influence its interaction with biological targets. These notes provide detailed protocols for the synthesis of a small library of this compound analogs and their subsequent screening for potential biological activity, particularly as kinase inhibitors.

Synthesis of this compound Analogs

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol describes a representative synthesis, which can be adapted to produce a variety of analogs by modifying the starting materials and intermediates.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2-methoxybenzonitrile

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of 2-Methoxy-4-(methylthio)benzonitrile

    • In a round-bottom flask, dissolve 4-bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous DMF.

    • Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at 60 °C for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4-(methylthio)benzonitrile.

  • Step 2: Hydrolysis to this compound

    • To a solution of 2-methoxy-4-(methylthio)benzonitrile (1.0 eq) in a mixture of ethanol and water (2:1), add sodium hydroxide (5.0 eq).

    • Reflux the reaction mixture for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to afford this compound as a solid.[1]

Analog Synthesis:

To generate a library of analogs, this synthesis can be modified. For example, by using different substituted bromobenzonitriles in Step 1, a variety of functional groups can be introduced onto the aromatic ring. Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone to explore the effect of oxidation state on biological activity.

Screening of this compound Analogs

The synthesized analogs can be screened for various biological activities. Given that many small molecule inhibitors target protein kinases, a primary screen for kinase inhibition is a logical starting point. This can be followed by cell-based assays to assess cytotoxicity and effects on specific signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.

Materials:

  • Purified target kinase (e.g., a panel of cancer-related kinases)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Synthesized this compound analogs

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its substrate in the appropriate kinase reaction buffer.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range is 10 µM to 0.1 nM.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at the Kₘ for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Experimental Protocol: Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line (e.g., a panel of cell lines relevant to the targeted kinases)

  • Cell culture medium and supplements

  • Synthesized this compound analogs

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of the compounds or controls (DMSO for vehicle control).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

The quantitative data obtained from the screening assays should be summarized in a clear and structured format for easy comparison of the analogs.

Table 1: Exemplary In Vitro Kinase Inhibition Data for this compound Analogs

Compound IDTarget KinaseIC₅₀ (µM)
Parent HSCH₃Kinase A5.2
Analog 1 FSCH₃Kinase A2.8
Analog 2 ClSCH₃Kinase A1.5
Analog 3 HS(O)CH₃Kinase A10.8
Analog 4 HS(O)₂CH₃Kinase A> 50
Analog 5 HSCH₃Kinase B15.6
Analog 6 ClSCH₃Kinase B8.3

Table 2: Exemplary Cell-Based Proliferation Data for Selected Analogs

Compound IDCell LineGI₅₀ (µM)
Analog 2 Cancer Cell Line X3.1
Analog 2 Cancer Cell Line Y5.8
Analog 6 Cancer Cell Line X12.4
Analog 6 Cancer Cell Line Y25.1

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade start Starting Materials synthesis Multi-step Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Screen: In Vitro Kinase Assay purification->primary_screen Compound Library secondary_screen Secondary Screen: Cell Proliferation Assay primary_screen->secondary_screen hit_validation Hit Validation & SAR secondary_screen->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization Lead Compounds

Caption: Experimental workflow for synthesis and screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor 2-Methoxy-4-(methylthio)benzoic Acid Analog inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A representative kinase signaling pathway (MAPK).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methoxy-4-(methylthio)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the O-methylation of 2-hydroxy-4-(methylthio)benzoic acid or its corresponding ester. This reaction typically involves a methylating agent in the presence of a base. An alternative, multi-step approach begins with 2-mercaptobenzoic acid, which undergoes S-methylation, followed by nitration and reduction.[1]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters include the choice of methylating agent, base, solvent, reaction temperature, and reaction time. The purity of the starting material, 2-hydroxy-4-(methylthio)benzoic acid, is also crucial. Molar ratios of reactants, particularly the base and methylating agent, should be carefully controlled to prevent side reactions and ensure complete conversion.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For persistent impurities, column chromatography on silica gel may be necessary. The purity of the final product can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the base or methylating agent can lead to incomplete conversion. 3. Side Reactions: Competing reactions, such as esterification of the carboxylic acid group if using a methylating agent under certain conditions, can reduce the yield of the desired product. 4. Degradation of Product: The product might be sensitive to high temperatures or prolonged reaction times.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material. Extend the reaction time or slightly increase the temperature if necessary. 2. Optimize Molar Ratios: Titrate the starting material to determine its exact purity and adjust the stoichiometry of the base and methylating agent accordingly. A slight excess of the methylating agent is often used. 3. Control Reaction Conditions: Maintain the recommended reaction temperature. Consider using a milder methylating agent or base. 4. Minimize Exposure to Harsh Conditions: Once the reaction is complete, proceed with the work-up promptly. Avoid unnecessarily high temperatures during purification.
Formation of Impurities 1. Incomplete Methylation: The presence of the starting material, 2-hydroxy-4-(methylthio)benzoic acid, is a common impurity. 2. Over-methylation/Side Products: Depending on the reagents and conditions, side reactions can occur. For instance, if starting from a related precursor, other functional groups might react.[2] 3. Contaminated Reagents: Impurities in starting materials, solvents, or reagents can be carried through the synthesis.1. Drive the Reaction to Completion: Ensure sufficient equivalents of the methylating agent and base are used. Increase the reaction time if TLC indicates the presence of starting material. 2. Optimize Selectivity: Adjusting the reaction temperature and the rate of addition of the methylating agent can improve selectivity. 3. Use High-Purity Reagents: Ensure all chemicals are of a suitable grade for synthesis. Purify starting materials if necessary.
Difficulty in Product Isolation/Purification 1. Oily Product: The crude product may sometimes be an oil instead of a solid, making filtration difficult. 2. Poor Crystallization: The product may be reluctant to crystallize from the chosen solvent system. 3. Co-precipitation of Impurities: Impurities with similar solubility to the product can co-precipitate during crystallization.1. Trituration: Try triturating the oil with a non-polar solvent like hexane to induce solidification. 2. Optimize Crystallization: Experiment with different solvent systems. Seeding the solution with a small crystal of the pure product can induce crystallization. A slow cooling process is often beneficial. 3. Multi-step Purification: If recrystallization is insufficient, consider an initial purification by column chromatography followed by a final recrystallization step.

Experimental Protocols

Protocol: O-Methylation of 2-hydroxy-4-(methylthio)benzoic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-hydroxy-4-(methylthio)benzoic acid

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-(methylthio)benzoic acid in a suitable solvent (e.g., acetone or DMF).

  • Addition of Base: Add the base (e.g., 1.5 to 2.0 molar equivalents of K₂CO₃ or an appropriate amount of aqueous NaOH) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Methylating Agent: Slowly add the methylating agent (e.g., 1.1 to 1.5 molar equivalents of dimethyl sulfate or methyl iodide) to the reaction mixture. Caution: Methylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone, or 50-60 °C for DMF) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter it off.

    • If the solvent is water-miscible, remove it under reduced pressure.

    • Dilute the residue with water and acidify with dilute HCl to a pH of 2-3.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

Table 1: Comparison of Methylating Agents and Conditions
Methylating Agent Base Solvent Temperature (°C) Typical Yield (%) Notes
Dimethyl sulfateK₂CO₃AcetoneReflux85-95A common and effective method. Reaction is relatively clean.
Methyl iodideK₂CO₃DMF50-6080-90Good for small-scale synthesis. Methyl iodide is more volatile.
Dimethyl sulfateNaOHWater/Methanol40-5080-90Aqueous conditions can be effective but may require careful pH control.
Dimethyl carbonateCs₂CO₃NMP120-14075-85A "greener" methylating agent, but often requires higher temperatures and stronger bases.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-hydroxy-4-(methylthio)benzoic acid in solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_methyl Add Methylating Agent (e.g., DMS) add_base->add_methyl react Heat and Stir (Monitor by TLC) add_methyl->react cool Cool to Room Temperature react->cool quench Quench/Filter cool->quench acidify Acidify with HCl quench->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion via TLC/HPLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction is Complete check_reaction->complete No starting material solution_incomplete Increase reaction time or temperature. Verify reagent stoichiometry. incomplete->solution_incomplete check_workup Review Work-up & Purification Steps complete->check_workup loss_workup Product Loss During Work-up check_workup->loss_workup Low crude yield side_reactions Significant Side Products Formed check_workup->side_reactions Multiple spots on TLC solution_workup Optimize extraction pH. Choose a better recrystallization solvent. loss_workup->solution_workup solution_side Adjust temperature. Consider a more selective methylating agent. side_reactions->solution_side

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxy-4-(methylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and by-products from side reactions. Potential impurities could be related to precursors used in the synthesis of similar compounds, such as derivatives of methylthiobenzoic acid methyl ester.[1] It is also possible to have isomeric impurities or products from over- or under-methylation or oxidation of the methylthio group.

Q2: My purified this compound shows low purity by HPLC. What are the likely causes?

A2: Low purity after purification can stem from several factors:

  • Incomplete removal of starting materials: The synthetic reaction may not have gone to completion.

  • Co-eluting impurities: In chromatographic methods, an impurity may have a similar retention time to the desired product under the conditions used.

  • Degradation: The compound might be unstable under the purification conditions (e.g., high temperature or extreme pH).

  • Insufficient purification cycles: A single purification step may not be adequate to remove all impurities.

Q3: I am having difficulty crystallizing the compound. It either "oils out" or remains in solution. What should I do?

A3: "Oiling out" or failure to crystallize is a common issue. "Oiling out" can happen if the impurity level is high, depressing the melting point of the mixture.[2] If the compound remains in solution, too much solvent may have been used.[2] Consider the following solutions:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For substituted benzoic acids, alcohols (ethanol, isopropanol) or mixed solvent systems (e.g., ethanol/water) are often effective.[3][4]

  • Seeding: Adding a small crystal of the pure compound can initiate crystallization.[2]

  • Solvent Reduction: If too much solvent was used, carefully evaporate some of it to increase the concentration of the benzoic acid derivative and try to cool it again.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[3][4]

Q4: Can I use normal-phase silica gel chromatography to purify this acidic compound?

A4: Yes, but it can be challenging due to the acidic nature of the carboxylic acid group, which can lead to peak tailing on standard silica gel. To mitigate this, it is common to add a small amount of an acidic modifier, like acetic acid, to the mobile phase. This can improve peak shape and separation efficiency.

Troubleshooting Guides

Guide 1: Low Recovery After Recrystallization

This guide will help you troubleshoot low yield after performing a recrystallization.

start Low Recovery after Recrystallization check_filtrate Is there precipitate in the filtrate? start->check_filtrate check_solubility Was the compound sparingly soluble at low temperature? start->check_solubility too_much_solvent Too much solvent was likely used. Concentrate the mother liquor and cool again. check_filtrate->too_much_solvent Yes end_ok Yield Optimized check_filtrate->end_ok No wrong_solvent The solvent is not optimal. Screen for alternative solvents or use an anti-solvent. check_solubility->wrong_solvent No premature_crash Did the product crash out too quickly? check_solubility->premature_crash Yes too_much_solvent->end_ok wrong_solvent->end_ok slow_cool Cool the solution more slowly. Avoid agitating the solution during cooling. premature_crash->slow_cool Yes premature_crash->end_ok No slow_cool->end_ok

Caption: Troubleshooting workflow for low recovery in recrystallization.

Guide 2: Poor Separation in Column Chromatography

Use this guide to improve the separation of your target compound from impurities.

start Poor Separation in Chromatography check_tailing Is the peak tailing? start->check_tailing add_modifier Add acetic acid (0.1-1%) to the mobile phase to suppress ionization of the carboxylic acid. check_tailing->add_modifier Yes check_resolution Are impurities co-eluting? check_tailing->check_resolution No add_modifier->check_resolution change_polarity Adjust mobile phase polarity. Try a shallower gradient or isocratic elution. check_resolution->change_polarity Yes end_ok Separation Improved check_resolution->end_ok No change_stationary_phase Consider a different stationary phase (e.g., C18 reversed-phase). change_polarity->change_stationary_phase Still co-eluting change_polarity->end_ok Resolved change_stationary_phase->end_ok

Caption: Troubleshooting workflow for poor chromatographic separation.

Quantitative Data Summary

Purification MethodStationary PhaseMobile Phase/Solvent SystemModifierTypical Purity AchievedReference(s)
Recrystallization N/AEthanol/WaterN/A>99%[4]
Recrystallization N/AIsopropanolN/A>99%[3]
Normal-Phase TLC Silica GelHexane/Ethyl AcetateAcetic Acid (1%)Analytical[5]
Reversed-Phase TLC RP-8Acetone/Water (40/60 v/v)Ammonium BromideAnalytical[6]
Reversed-Phase HPLC C18Methanol/Water/CO2Buffer>99.5%[7]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline for the recrystallization of this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.

  • Induce Crystallization: While the ethanol solution is still hot, add warm deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.[4]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol describes a general method for purification using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Acetic Acid

  • Glass column, flasks, and other standard chromatography equipment

  • TLC plates for monitoring

Procedure:

  • Mobile Phase Preparation: Prepare a stock of the desired mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v) with 0.5-1% acetic acid added to improve peak shape.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material. The target compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(methylthio)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: The final product shows significant impurities after synthesis.

Question: My crude product analysis (TLC, LC-MS, or NMR) shows multiple unexpected signals. What are the likely side products and how can I minimize their formation?

Answer: The presence of impurities is a common issue and can arise from several sources depending on the synthetic route employed. The most common side products are due to incomplete reaction or over-oxidation. Key potential impurities are summarized in the table below.

To minimize side product formation, careful control of reaction conditions is crucial. Ensure the use of appropriate stoichiometric ratios of reagents, maintain optimal reaction temperature, and monitor the reaction progress to avoid prolonged reaction times which can lead to side reactions.

Issue 2: The isolated product is off-white or has a yellowish/brownish tint.

Question: My final product of this compound is not a white crystalline solid as expected. What is the cause of this discoloration and how can it be removed?

Answer: Discoloration is often due to the presence of minor, highly conjugated impurities or oxidation byproducts. Potential causes include:

  • Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation, which can lead to colored impurities.

  • Residual Starting Materials or Intermediates: Incomplete reactions can leave colored starting materials or intermediates in the final product.

  • Formation of Benzoquinone-like Structures: Under certain oxidative conditions, phenolic intermediates (if any) can be oxidized to colored quinone-like structures.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon. The activated carbon can adsorb colored impurities.

  • Recrystallization: Recrystallization from an appropriate solvent system is a highly effective method for removing colored impurities, which often have different solubility profiles from the desired product.

Issue 3: Low yield of the final product.

Question: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors throughout the synthetic and purification process.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using TLC or another appropriate analytical technique to ensure the consumption of starting materials.

  • Side Reactions: The formation of byproducts, as detailed in Issue 1, will consume starting materials and reduce the yield of the desired product.

  • Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps. Ensure proper phase separation during extractions and use minimal amounts of cold solvent for washing during filtration to avoid redissolving the product.

  • Demethylation: Harsh acidic or high-temperature conditions can potentially lead to the cleavage of the methoxy group, forming a hydroxyl group and reducing the yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are typically related to the oxidation of the methylthio group or incomplete reactions. These include 2-Methoxy-4-(methylsulfinyl)benzoic acid (the sulfoxide) and 2-Methoxy-4-(methylsulfonyl)benzoic acid (the sulfone). If the benzoic acid is formed by oxidation of a methyl group, intermediates like 2-Methoxy-4-(methylthio)benzaldehyde and 2-Methoxy-4-(methylthio)benzyl alcohol may also be present as impurities.[1][2][3]

Q2: How can I confirm the presence of sulfoxide or sulfone impurities?

A2: The presence of sulfoxide and sulfone impurities can be confirmed using spectroscopic methods. In ¹H NMR spectroscopy, the methyl protons of the sulfoxide and sulfone will appear at a different chemical shift (typically downfield) compared to the methylthio group. Mass spectrometry will also show characteristic molecular ion peaks corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms.

Q3: What are the best practices for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent or solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Column chromatography can also be employed for more challenging purifications.

Q4: Can the methoxy group be cleaved during the synthesis?

A4: While generally stable, the methoxy group can be susceptible to cleavage (demethylation) under strong acidic conditions, particularly at elevated temperatures, which would result in the formation of 2-Hydroxy-4-(methylthio)benzoic acid. It is advisable to use moderate reaction conditions to prevent this side reaction.

Data Presentation

Table 1: Common Side Products in this compound Synthesis and Mitigation Strategies

Side Product NameChemical StructurePotential CauseMitigation and Removal Strategies
2-Methoxy-4-(methylsulfinyl)benzoic acidC₉H₁₀O₄SOver-oxidation of the methylthio group.[4][5][6][7]Use of mild and controlled oxidizing agents. Careful monitoring of reaction time and temperature. Purification by recrystallization or column chromatography.
2-Methoxy-4-(methylsulfonyl)benzoic acidC₉H₁₀O₅SStrong or prolonged oxidation of the methylthio group.[4][5][6]Use of mild and stoichiometric amounts of oxidizing agents. Avoid harsh oxidation conditions. Purification by recrystallization.
2-Methoxy-4-(methylthio)benzaldehydeC₉H₁₀O₂SIncomplete oxidation of the corresponding benzyl alcohol or incomplete oxidation of a methyl group to the carboxylic acid.[1][3][8]Ensure sufficient reaction time and optimal temperature for the oxidation step. Use a sufficiently strong oxidizing agent. Removal by recrystallization.
2-Hydroxy-4-(methylthio)benzoic acidC₈H₈O₃SDemethylation of the methoxy group under harsh acidic or high-temperature conditions.Avoid strong acids and high temperatures during synthesis and work-up. Purification by column chromatography may be necessary.
Unreacted Starting MaterialsVariesIncomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.Monitor reaction progress via TLC or LC-MS. Optimize reaction conditions (time, temperature, reagent ratios).

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound via Oxidation

This protocol is a generalized representation and may require optimization.

  • Starting Material: 2-Methoxy-4-(methylthio)toluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methoxy-4-(methylthio)toluene in a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Oxidation: While stirring, slowly add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is exothermic and the temperature should be monitored.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using KMnO₄, the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product start 2-Methoxy-4-(methylthio)toluene reaction Oxidation (e.g., KMnO4) start->reaction Step 1 product This compound reaction->product Step 2

Caption: Synthetic pathway for this compound.

Side_Product_Formation cluster_side_products Side Products main_reactant This compound oxidant Oxidizing Conditions main_reactant->oxidant sulfoxide 2-Methoxy-4-(methylsulfinyl)benzoic acid (Sulfoxide) oxidant->sulfoxide Mild Oxidation sulfone 2-Methoxy-4-(methylsulfonyl)benzoic acid (Sulfone) oxidant->sulfone Strong Oxidation

Caption: Formation of oxidation side products.

Troubleshooting_Workflow start Synthesis of this compound check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity is_pure Product is Pure? check_purity->is_pure isolate Isolate and Dry Product is_pure->isolate Yes identify_impurity Identify Impurities is_pure->identify_impurity No check_oxidation Oxidation Products Present? (Sulfoxide/Sulfone) identify_impurity->check_oxidation optimize_oxidation Optimize Oxidation Step: - Milder Oxidant - Shorter Reaction Time - Lower Temperature check_oxidation->optimize_oxidation Yes check_incomplete Incomplete Reaction? check_oxidation->check_incomplete No purify Purify Product: - Recrystallization - Column Chromatography optimize_oxidation->purify optimize_reaction Optimize Reaction: - Increase Reaction Time - Increase Temperature - Adjust Stoichiometry check_incomplete->optimize_reaction Yes check_incomplete->purify No optimize_reaction->purify purify->isolate

Caption: Troubleshooting workflow for synthesis and purification.

References

Optimizing reaction conditions for 2-Methoxy-4-(methylthio)benzoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methoxy-4-(methylthio)benzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the preparation of this important chemical intermediate.

Synthetic Routes Overview

Two primary synthetic routes for the preparation of this compound have been reported, starting from either 4-methyl-3-nitrobenzenesulfonic acid or 2-methyl-5-nitrophenol. The route commencing with 2-methyl-5-nitrophenol is often preferred for its higher overall yield and suitability for larger-scale synthesis.

Comparison of Synthetic Routes
Starting MaterialNumber of Steps (Plausible)Overall YieldRemarks
4-methyl-3-nitrobenzenesulfonic acidMultiple steps~17%Lower yielding route.
2-methyl-5-nitrophenolMultiple steps~37%More "process-oriented" and higher yielding.

Experimental Protocol: Synthesis from 2-Methyl-5-nitrophenol

This section details a plausible multi-step experimental protocol for the synthesis of this compound starting from 2-methyl-5-nitrophenol.

Workflow Diagram

A 2-Methyl-5-nitrophenol B Methylation (e.g., DMS, NaH in THF) A->B Step 1 C 2-Methoxy-1-methyl-4-nitrobenzene B->C D Oxidation (e.g., KMnO4) C->D Step 2 E 2-Methoxy-4-nitrobenzoic acid D->E F Reduction of Nitro Group (e.g., SnCl2, HCl) E->F Step 3 G 4-Amino-2-methoxybenzoic acid F->G H Sandmeyer Reaction (NaNO2, HCl, then NaSMe) G->H Step 4 I This compound H->I

Caption: Plausible synthetic workflow for this compound.

Step 1: Methylation of 2-Methyl-5-nitrophenol
  • Reaction Setup: To a solution of 2-methyl-5-nitrophenol in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: After the initial reaction subsides, add a methylating agent (e.g., dimethyl sulfate, DMS, or methyl iodide, CH₃I) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-1-methyl-4-nitrobenzene.

Step 2: Oxidation of the Methyl Group
  • Reaction Setup: Dissolve the crude 2-methoxy-1-methyl-4-nitrobenzene in a suitable solvent mixture (e.g., pyridine and water).

  • Oxidation: Heat the solution to reflux and add an oxidizing agent (e.g., potassium permanganate, KMnO₄) portion-wise over several hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with a strong acid (e.g., hydrochloric acid, HCl) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group
  • Reaction Setup: Suspend the 2-methoxy-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reduction: Add a reducing agent (e.g., tin(II) chloride dihydrate, SnCl₂·2H₂O) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Dry the organic layer and concentrate to yield 4-amino-2-methoxybenzoic acid.

Step 4: Sandmeyer-type Reaction to Introduce the Methylthio Group
  • Diazotization: Dissolve the 4-amino-2-methoxybenzoic acid in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

  • Thiolation: In a separate flask, prepare a solution of sodium methyl mercaptide (NaSMe). Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor for the evolution of nitrogen gas and the formation of the product by TLC.

  • Work-up and Purification: Acidify the reaction mixture to precipitate the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in methylation step Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong and anhydrous base. Allow adequate time for the deprotonation to complete before adding the methylating agent.
Inactive methylating agent.Use a fresh or properly stored bottle of the methylating agent.
Formation of side products (e.g., sulfoxide or sulfone) Oxidation of the methylthio group.Perform reactions under an inert atmosphere. Avoid strong oxidizing agents in subsequent steps if possible. During work-up and purification, minimize exposure to air, especially at elevated temperatures.
Incomplete oxidation of the methyl group Insufficient oxidizing agent or reaction time.Increase the equivalents of the oxidizing agent and/or extend the reaction time. Monitor the reaction closely by TLC.
Difficulty in purifying the final product Presence of starting materials or side products.Optimize the reaction conditions to drive the reaction to completion. Employ appropriate purification techniques such as recrystallization from a carefully chosen solvent system or column chromatography. The use of a small amount of acid (e.g., acetic acid) in the chromatography eluent can sometimes improve separation for carboxylic acids.
Decarboxylation during Sandmeyer reaction High temperatures or strongly acidic conditions.Maintain low temperatures during the diazotization and the subsequent reaction with the thiolate. Carefully control the pH.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for a high yield of the final product?

A1: The Sandmeyer-type reaction (Step 4) is often the most challenging. Careful control of temperature during diazotization is crucial to prevent the decomposition of the diazonium salt. The subsequent addition to the sodium methyl mercaptide solution should also be controlled to manage the reaction exotherm and minimize side reactions.

Q2: How can I avoid the oxidation of the methylthio group to the corresponding sulfoxide or sulfone?

A2: The methylthio group is susceptible to oxidation. To minimize this, it is essential to conduct reactions under an inert atmosphere (nitrogen or argon). If subsequent reaction steps involve oxidizing conditions, it is crucial to choose reagents that are selective and will not affect the sulfide. During work-up and purification, it is advisable to avoid prolonged exposure to air, especially at higher temperatures.

Q3: What are the best practices for handling the reagents used in this synthesis?

A3: Many of the reagents used, such as dimethyl sulfate, sodium hydride, and tin(II) chloride, are hazardous. Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium hydride is highly flammable and reacts violently with water; it should be handled with extreme care under anhydrous conditions.

Q4: Can an alternative method be used to introduce the methylthio group?

A4: While the Sandmeyer reaction is a common method, other approaches like nucleophilic aromatic substitution (SNAAr) on a suitable precursor could be considered. For example, starting with a substrate having a good leaving group (e.g., a halogen) at the 4-position and reacting it with sodium methyl mercaptide. However, the reactivity of the substrate would need to be carefully considered.

Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A5: Thin Layer Chromatography (TLC) is a convenient technique for monitoring the progress of each reaction step. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity of this compound. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Logical Relationship Diagram for Troubleshooting

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Degradation Degradation Low Yield->Degradation Impure Product Impure Product Impure Product->Incomplete Reaction Impure Product->Side Reactions Purification Issues Purification Issues Impure Product->Purification Issues Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Use Fresh Reagents Use Fresh Reagents Incomplete Reaction->Use Fresh Reagents Side Reactions->Optimize Conditions Inert Atmosphere Inert Atmosphere Side Reactions->Inert Atmosphere Degradation->Optimize Conditions Modify Work-up Modify Work-up Purification Issues->Modify Work-up Alternative Purification Alternative Purification Purification Issues->Alternative Purification

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Managing the Methylthio Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the methylthio (-SMe) group during chemical synthesis.

Frequently Asked Questions (FAQs)

??? question "Q1: Why is the methylthio group prone to oxidation?"

??? question "Q2: What are the common byproducts of methylthio group oxidation?"

??? question "Q3: Under what conditions is oxidation most likely to occur?"

??? question "Q4: How can I detect and quantify the oxidation of a methylthio group?"

??? question "Q5: What are the main strategies to prevent unwanted oxidation?"

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Unwanted oxidation of the methylthio group is observed during a reaction.
  • Likely Cause: The chosen reagents or reaction conditions are too harsh and are not chemoselective.

  • Solution:

    • Reagent Selection: Opt for milder and more selective reagents. For example, for an oxidation of an alcohol to an aldehyde, a Swern or a Parikh-Doering oxidation is generally milder than using chromium-based reagents.

    • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the undesired oxidation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants/Scavengers: In some cases, particularly during acidic cleavage steps in peptide synthesis, the addition of scavengers like thioanisole can help prevent oxidation.

Problem 2: The protecting group for the methylthio group is unintentionally removed during the reaction.
  • Likely Cause: The protecting group is not stable under the reaction conditions.

  • Solution:

    • Protecting Group Selection: Consult a protecting group stability chart to choose a more robust protecting group that is compatible with the planned reaction conditions. For example, if your reaction involves acidic conditions, an acid-labile protecting group like trityl might be unsuitable.

    • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where different protecting groups can be removed under distinct, non-interfering conditions.[1] For instance, use a base-labile protecting group if a subsequent step requires acidic conditions.

Problem 3: Incomplete removal of the protecting group after the reaction.
  • Likely Cause: The deprotection conditions are not optimal, or the deprotection reaction is reversible.

  • Solution:

    • Optimize Deprotection Conditions: Increase the reaction time, temperature, or the concentration of the deprotection reagent.

    • Use of Scavengers: For acid-labile groups like trityl (Trt), the cleavage can be reversible. The addition of a scavenger such as triisopropylsilane (TIS) is crucial to irreversibly trap the liberated trityl cation and drive the reaction to completion.

    • Fresh Reagents: Ensure that the deprotection reagents are fresh and of high quality, as their efficacy can diminish over time. For instance, the water content in reagents like TBAF for silyl group removal can impact its effectiveness.[2]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Thioethers

Protecting GroupAbbreviationCommon Introduction ConditionsCommon Deprotection ConditionsStability ProfileNotes
TritylTrtTrityl chloride, base (e.g., pyridine)Mild acid (e.g., TFA), I2Stable to base, labile to acid.Bulky group, offers steric protection. Widely used in peptide synthesis.[3]
BenzylBnBenzyl bromide, base (e.g., NaH)Hydrogenolysis (H2, Pd/C), strong acid (HF)Stable to acid and base.Removal by hydrogenolysis is common and clean.[4][5]
AcetamidomethylAcmN-(Hydroxymethyl)acetamide, acidHg(II) acetate, I2, Ag(I) salts, PdCl2[6][7][8]Stable to TFA and HF.Useful for orthogonal protection strategies in peptide synthesis.[6]
tert-ButyltBuIsobutylene, acid catalystStrong acid (e.g., HF), Hg(OAc)2/TFAStable to TFA.Requires harsh deprotection conditions.

Experimental Protocols

Protocol 1: Protection of a Methylthio Group as a Trityl Thioether

This protocol describes the protection of a generic substrate containing a thiol group, which is analogous to protecting a thioether precursor.

Materials:

  • Thiol-containing substrate (1.0 equiv)

  • Trityl chloride (Trt-Cl) (1.1 equiv)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thiol-containing substrate in anhydrous pyridine.

  • Add trityl chloride to the solution at room temperature.

  • Stir the reaction mixture overnight under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired trityl thioether.

Protocol 2: Deprotection of a Trityl Thioether

Materials:

  • Trityl-protected substrate (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the trityl-protected substrate in DCM.

  • Add a solution of TFA in DCM (e.g., 1-5%) containing TIS (e.g., 5%).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once deprotection is complete, concentrate the solution under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove triphenylmethane.

  • Dry the product under vacuum.

Protocol 3: Selective Reduction of an Ester in the Presence of a Methylthio Group

This protocol outlines the reduction of an ester to an alcohol without affecting a present methylthio group.

Materials:

  • Substrate containing both ester and methylthio functionalities (1.0 equiv)

  • Lithium borohydride (LiBH4) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substrate in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by silica gel column chromatography if necessary.

Visualizations

Oxidation_Mechanism cluster_start Initial State cluster_oxidation Oxidation Process Thioether R-S-CH₃ Sulfoxide R-S(O)-CH₃ Thioether->Sulfoxide First Oxidation Oxidant [O] Oxidant->Thioether Oxidant->Sulfoxide Sulfone R-S(O)₂-CH₃ Sulfoxide->Sulfone Second Oxidation

Caption: General mechanism of methylthio group oxidation.

Decision_Workflow start Is the methylthio group sensitive to the planned reaction conditions? strategy Choose a Strategy start->strategy chemoselective Chemoselective Conditions strategy->chemoselective No protecting_group Protecting Group Strategy strategy->protecting_group Yes select_reagent Select mild reagents and conditions chemoselective->select_reagent select_pg Select an orthogonal protecting group protecting_group->select_pg run_reaction Perform Reaction select_reagent->run_reaction Protect Protect select_pg->Protect deprotect Deprotect run_reaction->deprotect Protection Path end Final Product run_reaction->end Chemoselective Path deprotect->end Protect->run_reaction

Caption: Decision workflow for managing the methylthio group.

Experimental_Workflow cluster_protection Protection Stage cluster_reaction Reaction Stage cluster_deprotection Deprotection Stage start Starting Material with -SMe group protect Introduce Protecting Group (e.g., Trt-Cl, base) start->protect protected_intermediate Protected Intermediate protect->protected_intermediate reaction Perform desired reaction (e.g., oxidation, reduction) protected_intermediate->reaction product_protected Product with Protected -SMe reaction->product_protected deprotect Remove Protecting Group (e.g., TFA, scavenger) product_protected->deprotect final_product Final Product deprotect->final_product

Caption: General experimental workflow for a protection/deprotection strategy.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(methylthio)benzoic acid amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(methylthio)benzoic acid amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound amide?

A1: The most common and effective methods for forming the amide bond from this compound are:

  • Acyl Chloride Formation followed by Amination: This two-step process involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine source (e.g., ammonia) to form the amide.[1][2][3] This is a robust and widely used method.[4]

  • Peptide Coupling Reagents: A one-pot approach using coupling reagents to activate the carboxylic acid in situ, followed by the addition of an amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or uronium/phosphonium salts like HATU.[4][5][6][7] These methods are generally milder than the acyl chloride route.[2]

Q2: I am observing a low yield of my desired amide. What are the potential causes?

A2: Low yields in amide synthesis can stem from several factors:

  • Incomplete activation of the carboxylic acid: The activating agent (e.g., SOCl₂, EDC) may be old, hydrated, or used in insufficient quantity.[5]

  • Poor quality of starting materials: Impurities in the this compound or the amine source can interfere with the reaction.

  • Side reactions: The methylthio group is susceptible to oxidation, and other side reactions can consume starting material.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can negatively impact the yield.[5]

  • Difficult purification: The product may be lost during workup or purification steps.

Q3: I am seeing byproducts in my reaction mixture. What are the likely side reactions?

A3: The primary side reaction of concern is the oxidation of the methylthio group (-SMe) to the corresponding sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me). This is especially prevalent if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

Another potential issue, particularly when using carbodiimide coupling agents like EDC, is the formation of an N-acylurea byproduct . This occurs when the activated carboxylic acid intermediate rearranges before it can react with the amine. The use of additives like HOBt can help to suppress this side reaction.

Q4: How can I prevent the oxidation of the methylthio group?

A4: To minimize oxidation of the methylthio group, the following precautions are recommended:

  • Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Avoid strong oxidizing agents: Ensure that none of the reagents or solvents used are strong oxidants.

  • Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Keep reaction times and temperatures to a minimum: Prolonged reaction times and high temperatures can increase the likelihood of oxidation.

Q5: What are the best practices for purifying this compound amide?

A5: Purification can typically be achieved through the following methods:

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove many impurities. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally a brine wash.

  • Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining a high-purity product.[8] Common solvents to try include ethanol, acetone, acetonitrile, or mixtures containing ethyl acetate and hexanes.[8]

  • Column Chromatography: For complex mixtures or if recrystallization is not effective, silica gel column chromatography can be used. A gradient of a non-polar eluent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.

Troubleshooting Guides

Problem 1: Low or No Amide Product Formation

Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation - Use fresh, high-quality activating reagents (SOCl₂, EDC, etc.).- Ensure anhydrous conditions, as moisture can deactivate the reagents.[5]- Increase the equivalents of the activating agent.- When using SOCl₂, add a catalytic amount of DMF to facilitate the reaction.
Low Nucleophilicity of Amine - If using an amine salt (e.g., ammonium chloride), ensure a suitable base (e.g., triethylamine, DIPEA) is added in sufficient quantity to liberate the free amine.
Steric Hindrance - Consider switching to a more potent coupling reagent like HATU.- Increase the reaction temperature and/or time, while monitoring for byproduct formation.
Incorrect Reaction Conditions - Optimize the solvent. Anhydrous polar aprotic solvents like DMF or DCM are often good choices.- Adjust the reaction temperature. Some coupling reactions work well at 0°C to room temperature, while others may require gentle heating.

Problem 2: Presence of Significant Byproducts

Observed Byproduct Possible Cause Suggested Solution
Sulfoxide or Sulfone Oxidation of the methylthio group.- Perform the reaction under an inert (N₂ or Ar) atmosphere.- Use degassed solvents.- Avoid unnecessarily high temperatures or prolonged reaction times.
Unreacted Starting Material Incomplete reaction.- See solutions for "Low or No Amide Product Formation".- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
N-acylurea Rearrangement of the EDC-activated intermediate.- Add HOBt or HOAt to the reaction mixture along with EDC. These additives form an active ester that is less prone to rearrangement.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride

This is a two-step procedure.

Step 1: Synthesis of 2-Methoxy-4-(methylthio)benzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound.

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (2-3 equivalents).

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature. You should observe gas evolution.

  • After the initial effervescence subsides, heat the reaction mixture to a gentle reflux (approximately 70-80°C) for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, you can add an anhydrous solvent like toluene and evaporate again.

  • The resulting crude 2-Methoxy-4-(methylthio)benzoyl chloride is typically a yellow to brown oil and can often be used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flask, prepare a solution of your amine source (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent). If using a primary or secondary amine, dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), along with a base like triethylamine or pyridine (1.1-1.5 equivalents) to neutralize the HCl byproduct.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 2-Methoxy-4-(methylthio)benzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Synthesis using EDC/HOBt Coupling

This is a one-pot procedure.

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0°C, add HOBt (1.2 equivalents) and the amine (1.2 equivalents). If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis

Entry Method Activating Agent (eq.) Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Notes
1Acyl ChlorideSOCl₂ (2.0)Et₃N (1.2)DCM0 to RT2
2CouplingEDC (1.2) / HOBt (1.2)DIPEA (2.0)DMF0 to RT16
3CouplingHATU (1.1)DIPEA (2.0)DMFRT4
User Data

Table 2: Solvent Screening for EDC/HOBt Coupling

Entry Solvent Time (h) Conversion (%) Notes
1DMF16
2DCM16
3THF16
4Acetonitrile16
User Data
Conversion determined by LC-MS or ¹H NMR of the crude reaction mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: This compound reagents Select Method: Acyl Chloride or Coupling Reagent start->reagents acyl_chloride Step 1: Form Acyl Chloride (e.g., with SOCl₂) reagents->acyl_chloride Method A coupling One-pot Coupling (e.g., EDC/HOBt) reagents->coupling Method B amide_formation_ac Step 2: React with Amine acyl_chloride->amide_formation_ac workup Aqueous Workup (Acid/Base Wash) amide_formation_ac->workup coupling->workup purification Purification: Recrystallization or Chromatography workup->purification product Final Product: This compound amide purification->product

Caption: Experimental workflow for the synthesis of this compound amide.

reaction_pathway cluster_main Amide Formation Pathways Carboxylic Acid This compound Acyl Chloride 2-Methoxy-4-(methylthio)benzoyl chloride Carboxylic Acid->Acyl Chloride SOCl₂ or (COCl)₂ Activated Ester Activated Intermediate (e.g., O-acylisourea) Carboxylic Acid->Activated Ester + Coupling Reagent (e.g., EDC) Amide This compound amide Acyl Chloride->Amide + Amine (R-NH₂) Activated Ester->Amide + Amine (R-NH₂)

Caption: Chemical pathways for the formation of the target amide.

troubleshooting_tree start Low Yield or Incomplete Reaction check_activation Is acid activation complete? (Check TLC/LCMS for starting acid) start->check_activation improve_activation Improve Activation: - Use fresh reagents - Ensure anhydrous conditions - Increase equivalents of activator check_activation->improve_activation No check_side_reactions Are there significant byproducts? check_activation->check_side_reactions Yes success Improved Yield improve_activation->success oxidation Oxidation suspected? (Mass +16 or +32) check_side_reactions->oxidation Yes other_byproducts Other Byproducts? (e.g., N-acylurea) check_side_reactions->other_byproducts Yes, but not oxidation optimize_conditions Optimize Conditions: - Add HOBt with EDC - Adjust temperature/time check_side_reactions->optimize_conditions No prevent_oxidation Prevent Oxidation: - Use inert atmosphere - Degas solvents oxidation->prevent_oxidation Yes oxidation->other_byproducts No prevent_oxidation->success other_byproducts->optimize_conditions optimize_conditions->success

Caption: Troubleshooting decision tree for low yield in amide formation.

References

Stability and degradation of 2-Methoxy-4-(methylthio)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Methoxy-4-(methylthio)benzoic acid under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: Under acidic conditions, particularly with elevated temperatures, this compound is susceptible to two primary degradation pathways. The first is the hydrolysis of the methoxy group (O-demethylation) to form 2-hydroxy-4-(methylthio)benzoic acid. The second is the oxidation of the methylthio group to a sulfoxide and subsequently to a sulfone. The stability of the compound is influenced by the acid concentration, temperature, and duration of exposure.

Q2: I am observing unexpected peaks in my HPLC chromatogram after stressing my sample with acid. What could these be?

A2: Unexpected peaks likely correspond to degradation products. Based on the structure of this compound, potential degradants formed under acidic stress include:

  • 2-Hydroxy-4-(methylthio)benzoic acid: Resulting from the hydrolysis of the methoxy ether linkage.

  • 2-Methoxy-4-(methylsulfinyl)benzoic acid (Sulfoxide): An oxidation product of the methylthio group.

  • 2-Methoxy-4-(methylsulfonyl)benzoic acid (Sulfone): A further oxidation product of the sulfoxide.

To confirm the identity of these peaks, a forced degradation study should be performed on a fresh sample to compare the retention times of the degradation products with the unexpected peaks.[1]

Q3: My experimental results are inconsistent over time when using the same stock solution of this compound. What is the likely cause?

A3: Inconsistent results suggest that the compound is degrading in your stock solution.[1] It is recommended to prepare fresh stock solutions for each experiment.[1] If a stock solution must be used over a period, its stability in the chosen solvent system should be verified. For short-term storage, it is advisable to keep stock solutions at low temperatures (e.g., -20°C) and protected from light.[1]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • Temperature Control: Perform experiments at controlled, and if possible, lower temperatures.

  • pH Management: Use the mildest acidic conditions necessary for your experiment.

  • Inert Atmosphere: If oxidation is a concern, deoxygenate your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Solutions: As mentioned, always use freshly prepared solutions to ensure the integrity of the compound.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid and complete degradation of the compound. The acidic stress conditions (concentration, temperature) are too harsh.Reduce the acid concentration, lower the temperature, or decrease the exposure time. The goal of a forced degradation study is typically to achieve 5-20% degradation to observe the formation of primary degradants.[2]
No observable degradation after applying acidic stress. The stress conditions are too mild.Gradually increase the intensity of the stress conditions. For instance, you can incrementally increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl) or the temperature in 10°C intervals.
Appearance of a precipitate or cloudiness in the solution. The degradation products may have lower solubility in the chosen solvent system.Try to identify the precipitate. If it is a degradation product, a fresh solution should be prepared. Consider using a different solvent system if solubility is a persistent issue.
Poor mass balance in forced degradation studies. Some degradation products may not be UV-active at the chosen wavelength, or they may be volatile. Secondary degradation may also be occurring.Use a diode array detector (DAD) or a photodiode array (PDA) detector to analyze at multiple wavelengths. Consider using a mass spectrometer (LC-MS) for detection and identification of all components. Analyze samples at earlier time points to distinguish between primary and secondary degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Products Observed
0.1 M HCl (60°C)2415.82-Hydroxy-4-(methylthio)benzoic acid, 2-Methoxy-4-(methylsulfinyl)benzoic acid
1 M HCl (60°C)825.22-Hydroxy-4-(methylthio)benzoic acid, 2-Methoxy-4-(methylsulfinyl)benzoic acid, Minor amounts of 2-Methoxy-4-(methylsulfonyl)benzoic acid
0.1 M HCl (RT)723.12-Methoxy-4-(methylsulfinyl)benzoic acid

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol for Acidic Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions. The goal is to achieve approximately 10-30% degradation.[1]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Prepare solutions of the compound in 0.1 M HCl and 1 M HCl.

    • Maintain the solutions at a controlled temperature (e.g., 60°C) in a water bath or oven.

    • A control sample of the compound in the solvent without acid should be kept under the same conditions.

  • Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Sample Neutralization: Before analysis, neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation process.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method. A C18 column is often suitable for this type of compound.

    • The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).

    • Use a UV or PDA detector to monitor the elution of the parent compound and any degradation products.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the time-zero or control sample.

    • Characterize the degradation products using techniques such as LC-MS/MS.

Mandatory Visualizations

Degradation_Pathway parent This compound hydrolysis_product 2-Hydroxy-4-(methylthio)benzoic acid parent->hydrolysis_product Acid Hydrolysis (O-Demethylation) sulfoxide 2-Methoxy-4-(methylsulfinyl)benzoic acid parent->sulfoxide Oxidation sulfone 2-Methoxy-4-(methylsulfonyl)benzoic acid sulfoxide->sulfone Further Oxidation Troubleshooting_Workflow start Unexpected Experimental Results (e.g., new HPLC peaks, inconsistency) check_solution Is the stock solution fresh? start->check_solution prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No issue_persists Issue persists? check_solution->issue_persists Yes re_run Re-run experiment prepare_fresh->re_run re_run->issue_persists forced_degradation Perform forced degradation study to identify unknown peaks issue_persists->forced_degradation Yes end Problem Resolved issue_persists->end No modify_conditions Modify experimental conditions (e.g., temperature, pH, atmosphere) forced_degradation->modify_conditions modify_conditions->end

References

Technical Support Center: Purifying 2-Methoxy-4-(methylthio)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Methoxy-4-(methylthio)benzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure of the molecule (an aromatic carboxylic acid), suitable solvents for initial screening include water, ethanol, methanol, and mixtures such as ethanol/water or toluene/heptane. The estimated water solubility at 25 °C is low (574.9 mg/L), suggesting water could be a good choice, especially given that the solubility of benzoic acid derivatives in water often increases significantly with temperature.[1]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or the use of a solvent in which the compound is too soluble. To remedy this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Use a different solvent or a mixed solvent system: A solvent in which the compound is less soluble may promote crystal formation.

  • Lower the temperature at which crystallization begins: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not supersaturated upon cooling, crystals will not form. Try boiling off some of the solvent to increase the concentration of the solute.

  • The solution is supersaturated but requires nucleation: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.

  • The cooling process is too slow: While slow cooling is generally preferred for large, pure crystals, sometimes a faster cooling rate in an ice bath is needed to initiate nucleation.

Q4: The recovery of my purified compound is very low. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product will be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.

  • Washing with a solvent at the wrong temperature: Wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not dissolve in hot solvent. - Inappropriate solvent choice.- Insufficient solvent volume.- Select a more suitable solvent (refer to the Solvent Selection Table below).- Gradually add more hot solvent until the compound dissolves.
Oiling out (formation of an oil instead of crystals). - Solution is supersaturated above the compound's melting point.- High concentration of impurities.- Reheat the solution and add more solvent.- Try a different solvent or a mixed solvent system.- Allow the solution to cool more slowly.
No crystal formation upon cooling. - Too much solvent used.- Lack of nucleation sites.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low yield of recovered crystals. - Excessive solvent use.- Premature crystallization during filtration.- Incomplete cooling.- Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.- Ensure the flask is well-submerged in an ice bath for an adequate time.
Colored impurities remain in the final product. - Impurities are co-crystallizing with the product.- Ineffective solvent for separating impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- Try a different recrystallization solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., from Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask to remove the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (e.g., from Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValue
Melting Point112-114 °C[2]
Estimated Water Solubility (25 °C)574.9 mg/L[1]

Table 2: Qualitative Solubility of 4-Methoxybenzoic Acid (a structurally similar compound) in Various Solvents

This data can be used as a guide for selecting potential recrystallization solvents for this compound.

SolventSolubility
WaterSparingly soluble in cold water, more soluble in hot water.
MethanolSoluble.
EthanolSoluble.
AcetoneSoluble.
Ethyl AcetateSoluble.
TolueneSlightly soluble.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization no_dissolve Compound Doesn't Dissolve? start->no_dissolve dissolve Dissolve Crude Compound in Minimum Hot Solvent cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash, and Dry Pure Crystals crystals_form->collect Yes oiling_out Oiling Out Occurs? crystals_form->oiling_out Oil Forms no_crystals No Crystals Form? crystals_form->no_crystals No no_dissolve->dissolve No add_solvent Add More Hot Solvent no_dissolve->add_solvent Yes add_solvent->no_dissolve change_solvent Try a Different Solvent add_solvent->change_solvent reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool boil_off_solvent Boil Off Some Solvent no_crystals->boil_off_solvent Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation No, Solution Clear boil_off_solvent->cool induce_nucleation->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Managing reaction kinetics in 2-Methoxy-4-(methylthio)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage reaction kinetics during the synthesis of 2-Methoxy-4-(methylthio)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Slow or Incomplete Reaction

  • Question: My reaction to form this compound is proceeding very slowly or appears to have stalled. What are the potential causes and how can I resolve this?

  • Answer: Slow or incomplete reactions can be attributed to several factors related to reaction kinetics. The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate. The methoxy group is electron-donating, while the methylthio group can be weakly electron-donating or -withdrawing depending on the reaction conditions, and the carboxylic acid group is electron-withdrawing.

    Potential Causes:

    • Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Low Reagent Concentration: The concentration of one or more reactants may be too low, leading to a decreased collision frequency.

    • Poor Catalyst Activity: If a catalyst is employed, it may be inactive or poisoned.

    • Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting solubility and the transition state energy.

    Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress by a suitable technique like TLC or HPLC.

    • Optimize Concentrations: Increase the concentration of the limiting reagent. However, be cautious as this may also increase the rate of side reactions.

    • Evaluate Catalyst: If using a catalyst, ensure it is fresh and from a reliable source. Consider increasing the catalyst loading.

    • Solvent Screening: Experiment with different solvents of varying polarity to find one that improves both solubility and reaction rate.

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of impurities alongside my desired this compound. What are the likely side reactions and how can I minimize them?

  • Answer: The presence of multiple functional groups on the starting materials can lead to competing side reactions. Understanding the kinetics of these undesired pathways is key to improving the selectivity towards the target molecule.

    Common Side Reactions:

    • Oxidation of the Methylthio Group: The sulfide group is susceptible to oxidation to the corresponding sulfoxide and then to the sulfone, especially in the presence of oxidizing agents or atmospheric oxygen at elevated temperatures.[1]

    • Demethylation: The methoxy group can be cleaved under strongly acidic or high-temperature conditions, leading to the formation of a phenolic impurity.

    • Decarboxylation: Under harsh acidic conditions and high temperatures, the benzoic acid moiety can lose carbon dioxide.[1]

    • Over-alkylation/acylation: Depending on the synthetic route, reactions may occur at unintended positions on the aromatic ring if the directing effects of the substituents are not carefully controlled.

    Strategies for Minimizing Side Products:

    • Inert Atmosphere: To prevent oxidation of the methylthio group, conduct the reaction under an inert atmosphere of nitrogen or argon.[1]

    • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate to minimize demethylation and decarboxylation.

    • pH Control: Carefully control the pH of the reaction mixture, especially during workup, to avoid conditions that favor side reactions.

    • Protecting Groups: If side reactions involving other functional groups are problematic, consider using appropriate protecting groups.

Frequently Asked Questions (FAQs)

  • Question 1: How do the substituents on the aromatic ring influence the reaction kinetics?

  • Answer 1: The electronic properties of the substituents play a crucial role. The methoxy group (-OCH₃) is an electron-donating group, which activates the ring towards electrophilic substitution and can influence the acidity of the carboxylic acid. The methylthio group (-SCH₃) has a more complex electronic effect that can be influenced by the reaction conditions. Understanding these effects is essential for predicting reactivity and controlling the reaction. The Hammett equation can be a useful tool for quantifying the effect of substituents on the reaction rate.[2]

  • Question 2: What is the best way to monitor the progress of the reaction?

  • Answer 2: The choice of monitoring technique depends on the specific reaction. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis and to track the formation of byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. In-situ monitoring techniques like online HPLC and FTIR can provide real-time kinetic data.[3]

  • Question 3: How can I purify the final product, this compound?

  • Answer 3: Purification can typically be achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the desired product and the impurities. Column chromatography on silica gel can also be an effective method for separating the product from closely related impurities.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

ParameterCondition 1Condition 2Condition 3
Starting Material 2-chloro-4-methoxy-benzonitrile4-bromo-3-methoxy-thiophenol2-hydroxy-4-(methylthio)benzoic acid
Reagents 1. NaSCH₃, 2. NaOH, H₂O1. CO₂, Cu catalyst, 2. (CH₃)₂SO₄(CH₃)₂SO₄, K₂CO₃
Solvent DMFNMPAcetone
Temperature (°C) 8012060
Reaction Time (h) 12248
Illustrative Yield (%) 756585

Note: The data in this table is illustrative and may not represent optimized conditions. Experimental conditions should be optimized for each specific synthetic route.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a potential synthesis route starting from a halogenated precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-chloro-4-methoxy-benzonitrile (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Add sodium thiomethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • Hydrolysis: After completion, cool the reaction to room temperature and add a solution of sodium hydroxide (3 equivalents) in water. Heat the mixture to reflux until the nitrile is fully hydrolyzed to the carboxylate salt.

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve Starting Material in Anhydrous DMF add_reagent Add Sodium Thiomethoxide setup->add_reagent Under N2 Atmosphere heat Heat to 80°C add_reagent->heat monitor Monitor by TLC heat->monitor Periodic Sampling hydrolysis Hydrolyze Nitrile with NaOH monitor->hydrolysis Upon Completion acidify Acidify with HCl hydrolysis->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered slow_rxn Slow or Incomplete Reaction start->slow_rxn side_products Formation of Side Products start->side_products temp Increase Temperature slow_rxn->temp If temperature is low conc Optimize Concentration slow_rxn->conc If concentrations are low catalyst Evaluate Catalyst slow_rxn->catalyst If catalyst is used inert Use Inert Atmosphere (e.g., N2, Ar) side_products->inert If oxidation is observed temp_control Lower Reaction Temperature side_products->temp_control If demethylation/ decarboxylation occurs ph_control Control pH side_products->ph_control During work-up

References

Technical Support Center: Scalable Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-Methoxy-4-(methylthio)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Overall Yield

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.

Potential Causes and Solutions:

  • Incomplete Reactions: One or more steps in your synthetic route may not be reaching completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend reaction times or adjust temperature if necessary. Ensure the quality and stoichiometry of your reagents.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Analyze your crude product to identify major impurities. Once identified, reaction conditions can be optimized to minimize their formation. For instance, controlling the temperature during electrophilic aromatic substitution can prevent the formation of regioisomers.

  • Product Loss During Workup and Purification: Significant amounts of product may be lost during extraction, crystallization, or chromatography.

    • Solution: Optimize your workup procedure. For extractions, ensure the pH is appropriately adjusted to have the carboxylic acid in the desired phase. For crystallization, a careful selection of solvent and controlled cooling rates are critical to maximize recovery.

Illustrative Data: Impact of Reaction Conditions on Yield

ParameterCondition ACondition B (Optimized)
Reaction Temperature 80°C60°C
Reaction Time 4 hours8 hours
Yield of Crude Product 65%85%
Purity of Crude Product 80%92%

Issue 2: Impurity Profile and Purification Challenges

Q: I am observing significant impurities in my final product, and purification at a larger scale is proving difficult. What are common impurities and effective purification strategies?

A: The nature of impurities will depend on the synthetic route chosen. However, some common impurities can be anticipated based on the structure of this compound.

Common Impurities:

  • Regioisomers: During electrophilic substitution reactions on the aromatic ring, isomers may be formed.

  • Over-oxidation Products: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if strong oxidizing agents are used or if the reaction is exposed to air at high temperatures for extended periods.

  • Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to the presence of starting materials or intermediates in the final product.

Purification Strategies:

  • Acid-Base Extraction: As the target molecule is a carboxylic acid, it can be effectively separated from neutral or basic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product is then recovered by acidifying the aqueous layer.

  • Recrystallization: This is a powerful technique for purifying solid compounds at scale. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Column Chromatography: While effective, it may not be the most economical or practical method for large-scale purification. It is often used for purifying smaller batches or for removing impurities that are difficult to separate by other means.

Troubleshooting Recrystallization

ProblemPossible CauseSuggested Solution
Oiling out instead of crystallizing The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling rate is too fast.Use a less polar solvent or a solvent mixture. Cool the solution slowly with gentle stirring.
Poor recovery of product The product is too soluble in the chosen solvent at low temperatures.Add an anti-solvent (a solvent in which the product is insoluble) to the solution after it has cooled. Ensure the solution is sufficiently cooled before filtration.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The impurity co-crystallizes with the product.Select a different recrystallization solvent or solvent system. Consider a pre-purification step like an acid-base wash.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for a scalable synthesis of this compound?

A1: A common and often cost-effective starting material is 2-methoxy-4-fluorobenzoic acid or a related halogenated precursor. The methylthio group can be introduced via nucleophilic aromatic substitution with a methylthiolate source. Another potential route starts from 4-mercaptobenzoic acid derivatives.

Q2: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

A2: For routine reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Some reagents used in the synthesis may be hazardous. For example, methylthiol and its sources can be toxic and have a strong, unpleasant odor, so they should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: How can I minimize the oxidation of the methylthio group during the synthesis?

A4: To prevent the oxidation of the sulfide to a sulfoxide or sulfone, it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially at elevated temperatures. Avoid using strong oxidizing agents in the synthetic route after the introduction of the methylthio group. If an oxidation step is necessary elsewhere in the molecule, a protecting group strategy for the sulfide might be required.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.

Step 1: Synthesis of Methyl 2-methoxy-4-fluorobenzoate

  • To a solution of 2-methoxy-4-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add sulfuric acid (0.1 eq) dropwise at 0°C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

Step 2: Synthesis of Methyl 2-methoxy-4-(methylthio)benzoate

  • In a flame-dried flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.2 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the methyl 2-methoxy-4-fluorobenzoate (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl 2-methoxy-4-(methylthio)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (or sodium hydroxide) (2-3 eq) and stir the mixture at room temperature or slightly elevated temperature until the hydrolysis is complete (monitored by TLC/HPLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Low Yield, High Impurity) check_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes check_workup Analyze Product Loss During Workup/Purification side_products->check_workup No solution Problem Resolved optimize_conditions->solution modify_workup Modify Workup/Purification (Extraction pH, Recrystallization Solvent) check_workup->modify_workup modify_workup->solution

Caption: A general troubleshooting workflow for chemical synthesis.

Caption: Decision-making process for purification strategies.

Validation & Comparative

Mass Spectrometry of 2-Methoxy-4-(methylthio)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methoxy-4-(methylthio)benzoic acid. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known mass spectral data of two structurally related compounds: 4-(methylthio)benzoic acid and 2-methoxy-4-methylbenzoic acid. This comparative approach allows for a deeper understanding of the influence of the methoxy and methylthio functional groups on the fragmentation pathways of benzoic acid derivatives.

Data Presentation: Comparative Mass Spectral Data

The following table summarizes the key mass spectral data for this compound (predicted) and its structural analogs. The predicted data for the target compound is inferred from the known fragmentation patterns of similar molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Abundance)
This compound C₉H₁₀O₃S198.24198Predicted: 183 ([M-CH₃]⁺), 165 ([M-SH]⁺), 153 ([M-COOH]⁺), 138, 121, 108
4-(Methylthio)benzoic acidC₈H₈O₂S168.21168151 ([M-OH]⁺), 123 ([M-COOH]⁺), 108, 95[1]
2-Methoxy-4-methylbenzoic acidC₉H₁₀O₃166.17166149 ([M-OH]⁺), 148 ([M-H₂O]⁺), 133, 121, 105, 91, 77[2][3]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, influenced by the carboxylic acid, methoxy, and methylthio functional groups. The molecular ion ([M]⁺) is expected at m/z 198.

A primary fragmentation is the loss of a methyl radical (•CH₃) from the methoxy or methylthio group, leading to a fragment ion at m/z 183. Another characteristic fragmentation for thioanisole derivatives is the loss of a sulfhydryl radical (•SH), which would result in an ion at m/z 165.[4][5] The carboxylic acid group can undergo fragmentation via loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 181, or through the loss of the entire carboxyl group (•COOH) to yield an ion at m/z 153. Subsequent losses of carbon monoxide (CO) from acylium ions are also anticipated.

fragmentation_pathway M [C₉H₁₀O₃S]⁺˙ m/z = 198 (Molecular Ion) F183 [C₈H₇O₃S]⁺ m/z = 183 M->F183 - •CH₃ F165 [C₉H₉O₃]⁺ m/z = 165 M->F165 - •SH F153 [C₈H₉OS]⁺ m/z = 153 M->F153 - •COOH F181 [C₉H₉O₂S]⁺ m/z = 181 M->F181 - •OH F183->F153 - CO F121 [C₇H₅O₂]⁺ m/z = 121 F165->F121 - CO₂ F108 [C₆H₄S]⁺˙ m/z = 108 F153->F108 - •CH₂S F181->F153 - CO F138 [C₇H₆OS]⁺˙ m/z = 138

Predicted fragmentation pathway of this compound.

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic carboxylic acids (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

Procedure:

  • Injection: A 1 µL aliquot of the prepared sample is injected into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where it is separated from the solvent and any impurities based on its volatility and interaction with the stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a beam of high-energy electrons, leading to ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector measures the abundance of each ion.

  • Data Analysis: A mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio. The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in volatile solvent inject Inject sample into GC dissolve->inject separate Separation in GC column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret

References

A Comparative Spectroscopic Guide to 2-Methoxy-4-(methylthio)benzoic Acid and a

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of its Predicted Infrared Spectrum Against Structurally Related Compounds

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a cornerstone of successful research. This guide provides a comparative analysis of the functional group region of the Fourier-Transform Infrared (FTIR) spectrum for 2-Methoxy-4-(methylthio)benzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on characteristic functional group frequencies. This is compared against experimental data from three structurally similar, commercially available compounds: 2-methoxybenzoic acid, 4-(methylthio)benzoic acid, and benzoic acid. This comparative approach allows for the elucidation of key spectral features and an understanding of how individual functional groups contribute to the overall infrared spectrum.

Comparison of Key Infrared Absorptions

The following table summarizes the expected and observed vibrational frequencies for this compound and its structural analogs. The data highlights the characteristic absorption bands for the carboxylic acid, methoxy, and methylthio functional groups.

Functional GroupThis compound (Predicted)2-Methoxybenzoic acid (Experimental)4-(methylthio)benzoic acid (Experimental)Benzoic acid (Experimental)
O-H stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)[1]Data not readily available3300-2500 cm⁻¹ (broad)[2][3]
C-H stretch (Aromatic) ~3100-3000 cm⁻¹~3080-3030 cm⁻¹Data not readily available~3080-3030 cm⁻¹[2]
C-H stretch (Aliphatic, -OCH₃ & -SCH₃) ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹Not Applicable
C=O stretch (Carboxylic Acid) ~1700 cm⁻¹~1680 cm⁻¹[1]~1680 cm⁻¹1732-1694 cm⁻¹[3]
C=C stretch (Aromatic) ~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹
C-O stretch (Carboxylic Acid & Methoxy) ~1300-1200 cm⁻¹ (asymmetric) & ~1050-1000 cm⁻¹ (symmetric)~1250 cm⁻¹ & ~1030 cm⁻¹~1250 cm⁻¹ (Carboxylic Acid)~1300-1200 cm⁻¹
S-C stretch ~700-600 cm⁻¹Not Applicable~700-600 cm⁻¹Not Applicable

Experimental Protocols

The acquisition of high-quality FTIR spectra for solid organic compounds is crucial for accurate structural analysis. Two common methods for sample preparation are the Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet techniques.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is often preferred for its simplicity and minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This accounts for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use a pressure clamp to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol.

Potassium Bromide (KBr) Pellet Method

This traditional technique involves dispersing the sample within a KBr matrix, which is transparent to infrared radiation.

  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently but thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum of a solid organic compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Solid Sample atr ATR Method start->atr Direct Application kbr KBr Pellet Method start->kbr Grinding & Mixing spectrometer FTIR Spectrometer atr->spectrometer kbr->spectrometer spectrum Infrared Spectrum spectrometer->spectrum interpretation Peak Assignment & Structural Elucidation spectrum->interpretation

FTIR Spectroscopy Workflow

References

A Comparative Guide to the Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Methoxy-4-(methylthio)benzoic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision. This guide provides a comparative analysis of two synthetic pathways to this target molecule, offering detailed experimental protocols and quantitative data to inform laboratory and process development choices.

Comparison of Synthetic Routes

Two primary synthetic routes for this compound have been reported, starting from either 4-methyl-3-nitrobenzenesulfonic acid (Route 1) or 2-methyl-5-nitrophenol (Route 2). The route commencing with 2-methyl-5-nitrophenol offers a significantly higher overall yield and is therefore presented as the more process-oriented and efficient option.

ParameterRoute 1Route 2
Starting Material 4-methyl-3-nitrobenzenesulfonic acid2-methyl-5-nitrophenol
Overall Yield 17%37%
Number of Steps Multi-stepMulti-step
Key Transformations Desulfonation, Reduction, Diazotization, Thiolation, Methylation, OxidationMethylation, Oxidation, Reduction, Diazotization, Thiolation, Methylation
Advantages Utilizes a readily available starting material.Significantly higher overall yield, making it more efficient for larger scale synthesis.
Disadvantages Lower overall yield, potentially involving more challenging reaction steps.Requires a multi-step process with careful control of reaction conditions at each stage.

Table 1: Comparison of Synthetic Routes to this compound. This table summarizes the key differences between the two synthetic pathways, highlighting the superior overall yield of Route 2.

Experimental Protocols

The following are detailed experimental protocols for the more efficient synthesis of this compound, starting from 2-methyl-5-nitrophenol (Route 2). This multi-step synthesis involves a sequence of reactions to introduce and modify the necessary functional groups on the aromatic ring.

Route 2: Synthesis from 2-Methyl-5-nitrophenol

This synthetic pathway is proposed to proceed through the following key steps:

  • Methylation of the phenolic hydroxyl group: Protection of the hydroxyl group as a methyl ether.

  • Oxidation of the methyl group: Conversion of the methyl group to a carboxylic acid.

  • Reduction of the nitro group: Transformation of the nitro group into an amine.

  • Sandmeyer reaction: Conversion of the amino group to a methylthio group.

Synthetic_Route_2 start 2-Methyl-5-nitrophenol step1 Methylation (e.g., Dimethyl sulfate, base) start->step1 intermediate1 1-Methoxy-2-methyl-5-nitrobenzene step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 intermediate2 2-Methoxy-5-nitrobenzoic acid step2->intermediate2 step3 Reduction (e.g., SnCl2, HCl) intermediate2->step3 intermediate3 4-Amino-2-methoxybenzoic acid step3->intermediate3 step4 Sandmeyer Reaction (1. NaNO2, HCl 2. NaSMe) intermediate3->step4 product This compound step4->product

Figure 1: Proposed synthetic pathway for this compound starting from 2-methyl-5-nitrophenol.

Step 1: Methylation of 2-Methyl-5-nitrophenol to 1-Methoxy-2-methyl-5-nitrobenzene

  • Materials: 2-methyl-5-nitrophenol, dimethyl sulfate, sodium hydroxide, water, diethyl ether.

  • Procedure:

    • To a cold solution of sodium hydroxide (2 moles) in water in a round-bottom flask, add 2-methyl-5-nitrophenol (1 mole). The flask should be tightly stoppered and shaken until the solid has dissolved.

    • Add dimethyl sulfate (1.1 moles) to the reaction mixture. Shake the flask for 20-30 minutes, maintaining the temperature below 30-35°C by cooling with cold water.

    • Fit the flask with a reflux condenser and heat the mixture to boiling for two hours.

    • After cooling, the reaction mixture is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-methoxy-2-methyl-5-nitrobenzene.

Step 2: Oxidation of 1-Methoxy-2-methyl-5-nitrobenzene to 2-Methoxy-5-nitrobenzoic acid

  • Materials: 1-methoxy-2-methyl-5-nitrobenzene, potassium permanganate, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve potassium permanganate (3 moles) in a solution of sodium hydroxide in water.

    • Add 1-methoxy-2-methyl-5-nitrobenzene (1 mole) to the solution.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude 2-methoxy-5-nitrobenzoic acid.

    • Collect the product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 3: Reduction of 2-Methoxy-5-nitrobenzoic acid to 4-Amino-2-methoxybenzoic acid

  • Materials: 2-methoxy-5-nitrobenzoic acid, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol, sodium hydroxide solution, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, suspend 2-methoxy-5-nitrobenzoic acid (1 equivalent) in ethanol.

    • To this suspension, add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-amino-2-methoxybenzoic acid.[1]

Step 4: Sandmeyer Reaction of 4-Amino-2-methoxybenzoic acid to this compound

  • Materials: 4-amino-2-methoxybenzoic acid, sodium nitrite, hydrochloric acid, sodium methyl mercaptide solution.

  • Procedure:

    • Dissolve 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water and cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium methyl mercaptide.

    • Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution with vigorous stirring. Nitrogen gas will be evolved.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization.

Logical Workflow for Synthesis Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route based on key performance indicators.

Synthesis_Comparison_Workflow start Select Synthetic Route for This compound decision Decision Point: Prioritize Yield? start->decision route1 Route 1: Starting from 4-methyl-3-nitrobenzenesulfonic acid yield1 Overall Yield: 17% route1->yield1 route2 Route 2: Starting from 2-methyl-5-nitrophenol yield2 Overall Yield: 37% route2->yield2 conclusion1 Select Route 1 for specific starting material availability. yield1->conclusion1 conclusion2 Select Route 2 for higher process efficiency. yield2->conclusion2 decision->route1 No decision->route2 Yes

Figure 2: Decision workflow for selecting a synthetic route.

References

A Comparative Guide to the Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid: An Evaluation of Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal synthetic route is a critical decision in chemical research and pharmaceutical development, directly impacting yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive comparison of three distinct synthetic pathways to produce 2-Methoxy-4-(methylthio)benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The evaluated routes commence from readily available precursors: 2-methyl-5-nitrophenol, 4-methyl-3-nitrobenzenesulfonic acid, and 4-bromo-2-methoxybenzoic acid, offering a comparative analysis of their respective efficiencies and practical considerations.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three evaluated synthetic pathways to this compound.

PrecursorNumber of StepsOverall Yield (%)Key ReagentsAdvantagesDisadvantages
2-Methyl-5-nitrophenolMultiple37%Diazotization reagents, Potassium ethyl xanthate, Methyl iodide, Oxidizing agentsHigher overall yieldMulti-step synthesis
4-Methyl-3-nitrobenzenesulfonic acidMultiple17%Not specified in abstractUtilizes a different substitution patternLower overall yield, multi-step
4-Bromo-2-methoxybenzoic acid1Estimated >80%Sodium thiomethoxide or Methyl mercaptan/baseShort and direct route, potentially high yieldingRequires synthesis of the bromo-precursor

Experimental Protocols

Route 1: Synthesis from 2-Methyl-5-nitrophenol

This multi-step synthesis offers the highest reported overall yield. The key transformations involve diazotization of an amino group (derived from the nitro group), followed by a Sandmeyer-type reaction to introduce the methylthio group, and subsequent oxidation of the methyl group to a carboxylic acid.

Step-by-step procedure (Illustrative):

  • Reduction of the nitro group: The nitro group of 2-methyl-5-nitrophenol is reduced to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation.

  • Diazotization: The resulting amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).

  • Introduction of the methylthio group: The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate followed by hydrolysis and methylation, or directly with sodium thiomethoxide in the presence of a copper catalyst, to introduce the methylthio group.

  • Oxidation of the methyl group: The methyl group on the aromatic ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

  • Methylation of the hydroxyl group: The phenolic hydroxyl group is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The order of the oxidation and methylation steps may be interchangeable.

Route 2: Synthesis from 4-Methyl-3-nitrobenzenesulfonic acid

This pathway, while having a lower overall yield, provides an alternative starting point. The synthesis likely involves the removal or transformation of the sulfonic acid group and introduction of the methoxy and methylthio functionalities.

(Note: The detailed experimental protocol for this route is not publicly available. The following is a plausible reaction sequence.)

  • Desulfonation/Replacement: The sulfonic acid group might be removed or replaced. One possibility is nucleophilic aromatic substitution of the nitro group, followed by removal of the sulfonic acid group under harsh conditions. A more likely route involves transformation of the sulfonic acid group itself.

  • Introduction of Functional Groups: The synthesis would then proceed with the introduction of the methoxy and methylthio groups and the conversion of the methyl group to the carboxylic acid, following similar chemical principles as outlined in Route 1.

Route 3: Synthesis from 4-Bromo-2-methoxybenzoic acid

This proposed one-step synthesis is based on nucleophilic aromatic substitution (SNAr) and is expected to be efficient.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methoxybenzoic acid (1 equivalent) in a suitable polar apathetic solvent such as DMF or DMSO.

  • Reagent Addition: Add sodium thiomethoxide (1.1-1.5 equivalents) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon). Alternatively, methyl mercaptan can be bubbled through the solution in the presence of a non-nucleophilic base like potassium carbonate.

  • Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Pathways

The logical relationships of the three distinct synthetic routes are illustrated in the following diagrams.

Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 P1 2-Methyl-5-nitrophenol I1 Multi-step Transformation P1->I1 T This compound I1->T P2 4-Methyl-3-nitrobenzenesulfonic acid I2 Multi-step Transformation P2->I2 I2->T P3 4-Bromo-2-methoxybenzoic acid I3 Nucleophilic Aromatic Substitution P3->I3 I3->T

Caption: Comparative overview of synthetic routes to the target molecule.

Experimental_Workflow cluster_route1 Route 1: From 2-Methyl-5-nitrophenol cluster_route3 Route 3: From 4-Bromo-2-methoxybenzoic acid R1_S1 Reduction R1_S2 Diazotization R1_S1->R1_S2 R1_S3 Thiomethylation R1_S2->R1_S3 R1_S4 Oxidation R1_S3->R1_S4 R1_S5 Methylation R1_S4->R1_S5 R3_S1 Dissolution R3_S2 Reagent Addition R3_S1->R3_S2 R3_S3 Reaction R3_S2->R3_S3 R3_S4 Work-up & Purification R3_S3->R3_S4

Caption: High-level experimental workflows for Route 1 and Route 3.

Comparative Guide to HPLC Methods for Purity Analysis of 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Methoxy-4-(methylthio)benzoic acid. Accurate determination of purity is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines a primary reversed-phase HPLC (RP-HPLC) method and discusses alternative approaches, supported by detailed experimental protocols and comparative data.

Introduction to Analytical Challenges

This compound is a substituted aromatic carboxylic acid. Its purity analysis by HPLC requires a method that can effectively separate the main compound from potential impurities. These impurities may include starting materials, by-products from the synthetic route, and degradation products. A robust analytical method must be specific, accurate, precise, and linear over a suitable concentration range. While RP-HPLC with UV detection is a widely adopted and cost-effective technique for such compounds[1][2], other methods can offer advantages in specific scenarios.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. Below is a comparison of common techniques for the analysis of organic acids.

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
RP-HPLC with UV Detection Chromatographic separation on a non-polar stationary phase with a polar mobile phase, followed by detection using UV absorbance.[1][3]Robust, widely available, cost-effective, and suitable for a wide range of aromatic compounds.Lower sensitivity and selectivity compared to mass spectrometry; potential for co-elution of impurities with similar UV spectra.ng/mL to µg/mL
Ion Chromatography (IC) Separation based on ionic interactions with a charged stationary phase.[4][5]Excellent for separating ionic and polar compounds, including organic acids. High selectivity for charged species.May require specialized columns and instrumentation. Mobile phases can be more complex.µg/mL to mg/mL
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass analysis of the eluting compounds.[6][7]High sensitivity and selectivity, provides molecular weight and structural information, ideal for identifying unknown impurities and analyzing complex matrices.Higher cost of instrumentation and maintenance. Matrix effects can suppress ionization.pg/mL to ng/mL

Experimental Protocols

Primary Method: Reversed-Phase HPLC with UV Detection

This method is proposed as a standard approach for the routine purity analysis of this compound, based on established methods for similar benzoic acid derivatives.[2][3]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Alternative Method: Ion-Exclusion Chromatography

This method is suitable when dealing with multiple organic acid impurities that are not well-resolved by RP-HPLC.[4][5]

Instrumentation:

  • HPLC or IC system with a pump, autosampler, column oven, and a conductivity detector.

Chromatographic Conditions:

  • Column: Ion-exclusion column (e.g., polymer-based H+ form)

  • Mobile Phase: 5 mM Sulfuric acid in water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50 °C

  • Detection: Suppressed conductivity detection

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.

Method Validation and Comparative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the described methods. This data is illustrative and would require experimental verification.

ParameterRP-HPLC with UV DetectionIon-Exclusion ChromatographyLC-MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.5 µg/mL0.001 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL1.5 µg/mL0.003 µg/mL
Typical Run Time 30 min25 min20 min

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Start: Purity Analysis Required q1 Are impurities known and UV active? start->q1 m1 Use RP-HPLC with UV Detection q1->m1 Yes q2 Are impurities ionic and poorly retained on RP? q1->q2 No end Method Selected m1->end m2 Use Ion Chromatography q2->m2 Yes q3 Is impurity identification or high sensitivity needed? q2->q3 No m2->end q3->m1 No m3 Use LC-MS q3->m3 Yes m3->end

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity analysis of this compound, a reversed-phase HPLC method with UV detection offers a robust, reliable, and cost-effective solution. The provided protocol serves as an excellent starting point for method development and validation. In cases where improved separation of ionic impurities is required, ion-exclusion chromatography presents a viable alternative. For applications demanding the highest sensitivity and the identification of unknown impurities, LC-MS is the method of choice. The selection of the most appropriate technique should be based on the specific analytical requirements, available resources, and the nature of the sample matrix.

References

Validated experimental protocol for 2-Methoxy-4-(methylthio)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid

This guide provides a comprehensive comparison of two potential synthetic routes for this compound, a key intermediate for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established chemical transformations and offer a framework for the laboratory-scale synthesis of the target compound.

Primary Synthetic Route: Sequential Methylation of 4-Mercaptosalicylic Acid

This proposed route begins with the commercially available 4-mercaptosalicylic acid and involves a two-step methylation process to introduce the methoxy and methylthio functionalities. This pathway offers a straightforward approach, leveraging well-understood methylation reactions.

Experimental Protocol

Step 1: Selective S-Methylation of 4-Mercaptosalicylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-mercaptosalicylic acid (1 equivalent) in a suitable solvent such as methanol.

  • Base Addition: Add a mild base, such as potassium carbonate (1.1 equivalents), to the solution to facilitate the deprotonation of the more acidic thiol group.

  • Methylating Agent: Introduce a methylating agent, for example, dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(methylthio)salicylic acid.

Step 2: O-Methylation of 4-(Methylthio)salicylic Acid

  • Reaction Setup: Dissolve the crude 4-(methylthio)salicylic acid (1 equivalent) from the previous step in a suitable solvent like acetone or DMF in a round-bottom flask.

  • Base Addition: Add a stronger base, such as potassium carbonate or sodium hydride (2.2 equivalents), to deprotonate the phenolic hydroxyl group.

  • Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, quench with water, and acidify with dilute HCl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation
ParameterStep 1: S-MethylationStep 2: O-MethylationOverall
Starting Material 4-Mercaptosalicylic Acid4-(Methylthio)salicylic Acid4-Mercaptosalicylic Acid
Key Reagents Dimethyl Sulfate, K₂CO₃Dimethyl Sulfate, K₂CO₃Dimethyl Sulfate, K₂CO₃
Solvent MethanolAcetone/DMF-
Reaction Time 2-4 hours4-6 hours6-10 hours
Temperature Room TemperatureReflux-
Reported Yield ~85-95% (estimated)~80-90% (estimated)~68-85% (estimated)
Purity >95% (after isolation)>98% (after purification)>98% (after purification)

Note: The yields are estimated based on similar reported chemical transformations.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

This alternative pathway involves a two-step nucleophilic aromatic substitution on a di-halogenated benzoic acid derivative. This route may offer advantages in terms of starting material availability and cost but could present challenges in controlling regioselectivity.

Experimental Protocol

Step 1: Monosubstitution with Sodium Methoxide

  • Reaction Setup: In a sealed reaction vessel suitable for pressure, combine 2,4-dichlorobenzoic acid (1 equivalent) with an excess of sodium methoxide in methanol.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and pressure. The progress of the reaction should be monitored by analytical techniques such as GC-MS or LC-MS to maximize the formation of the desired monosubstituted product, 2-methoxy-4-chlorobenzoic acid.

  • Work-up and Isolation: Upon completion, cool the reaction mixture, acidify with dilute HCl, and extract the product with an organic solvent. The crude product may require purification by column chromatography to separate the desired product from unreacted starting material and disubstituted byproducts.

Step 2: Substitution with Sodium Thiomethoxide

  • Reaction Setup: Dissolve the purified 2-methoxy-4-chlorobenzoic acid (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophile Addition: Add sodium thiomethoxide (1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with water, and acidify with dilute HCl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The final product, this compound, can be purified by recrystallization or column chromatography.

Data Presentation
ParameterStep 1: MethoxylationStep 2: MethylthiolationOverall
Starting Material 2,4-Dichlorobenzoic Acid2-Methoxy-4-chlorobenzoic acid2,4-Dichlorobenzoic Acid
Key Reagents Sodium MethoxideSodium ThiomethoxideSodium Methoxide, Sodium Thiomethoxide
Solvent MethanolDMF/DMSO-
Reaction Time 6-12 hours4-8 hours10-20 hours
Temperature 100-120 °C80-100 °C-
Reported Yield ~50-70% (estimated)~70-85% (estimated)~35-60% (estimated)
Purity >95% (after purification)>98% (after purification)>98% (after purification)

Note: The yields are estimated based on similar reported nucleophilic aromatic substitution reactions and may be affected by the regioselectivity of the first step.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_primary Primary Route: Sequential Methylation cluster_alternative Alternative Route: Nucleophilic Aromatic Substitution A1 4-Mercaptosalicylic Acid B1 S-Methylation (Dimethyl Sulfate, K₂CO₃) A1->B1 C1 4-(Methylthio)salicylic Acid B1->C1 D1 O-Methylation (Dimethyl Sulfate, K₂CO₃) C1->D1 E1 This compound D1->E1 A2 2,4-Dichlorobenzoic Acid B2 Methoxylation (Sodium Methoxide) A2->B2 C2 2-Methoxy-4-chlorobenzoic Acid B2->C2 D2 Methylthiolation (Sodium Thiomethoxide) C2->D2 E2 This compound D2->E2

Caption: Comparison of synthetic pathways to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start react Reaction Setup (Solvent, Reagents) start->react monitor Reaction Monitoring (TLC, GC/LC-MS) react->monitor workup Work-up (Quenching, Extraction) monitor->workup purify Purification (Chromatography, Recrystallization) workup->purify analyze Product Analysis (NMR, MS, mp) purify->analyze end End analyze->end

Caption: A generalized workflow for the synthesis and analysis of organic compounds.

A Comparative Guide to 2-(Methylsulfinyl) and 2-(Methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-(methylsulfinyl)benzoic acid and 2-(methylsulfonyl)benzoic acid, two closely related organosulfur compounds. The subtle difference in the oxidation state of the sulfur atom—a sulfoxide versus a sulfone—imparts distinct physicochemical and biological properties to these molecules. Understanding these differences is crucial for their application in medicinal chemistry and drug development, where they can serve as key intermediates or bioactive molecules themselves.

Physicochemical Properties: A Head-to-Head Comparison

The electronic nature of the sulfur-containing substituent significantly influences the properties of the benzoic acid scaffold. The sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which is reflected in the lower predicted pKa of 2-(methylsulfonyl)benzoic acid compared to the sulfinyl analogue (-SOCH₃). This increased acidity can have profound effects on the pharmacokinetic and pharmacodynamic profile of drug candidates.

Property2-(Methylsulfinyl)benzoic Acid2-(Methylsulfonyl)benzoic Acid
Molecular Formula C₈H₈O₃SC₈H₈O₄S
Molecular Weight 184.21 g/mol 200.21 g/mol
Melting Point 166-170 °C[1]white to light yellow or light green powder[2]
Predicted pKa 3.10 ± 0.10[1]No data available
Appearance No data availablewhite to light yellow or light green powder[2]

Synthetic Pathways: From Thioether to Sulfoxide and Sulfone

The most common synthetic route to both 2-(methylsulfinyl) and 2-(methylsulfonyl)benzoic acid involves the oxidation of the common precursor, 2-(methylthio)benzoic acid. The selective formation of either the sulfoxide or the sulfone can be achieved by carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions.

Synthesis Thioether 2-(Methylthio)benzoic Acid Sulfoxide 2-(Methylsulfinyl)benzoic Acid Thioether->Sulfoxide Mild Oxidation (e.g., 1 eq. H₂O₂) Sulfone 2-(Methylsulfonyl)benzoic Acid Thioether->Sulfone Direct Strong Oxidation Sulfoxide->Sulfone Stronger Oxidation (e.g., excess H₂O₂)

Synthetic relationship between the thioether, sulfoxide, and sulfone.
Experimental Protocols

Synthesis of 2-(Methylthio)benzoic Acid (Precursor)

A common method for the synthesis of the precursor, 2-(methylthio)benzoic acid, involves the reaction of 2-chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis of the nitrile group.

Protocol:

  • In a suitable reaction vessel, 2-chlorobenzonitrile is dissolved in an appropriate organic solvent.

  • A solution of sodium methyl mercaptide is added dropwise to the reaction mixture at a controlled temperature (e.g., 70°C).

  • After the addition is complete, the reaction is heated (e.g., to 80°C) and stirred until the starting material is consumed, as monitored by an appropriate technique like TLC or GC-MS.

  • A solid base (e.g., sodium hydroxide) is then added, and the mixture is heated to a higher temperature (e.g., 110°C) to facilitate the hydrolysis of the nitrile to a carboxylate. The reaction is monitored for the cessation of ammonia gas evolution.

  • After cooling, the reaction mixture is worked up by separating the aqueous and organic layers. The aqueous layer is acidified with a strong acid (e.g., 20% HCl) to a pH of 1-2 to precipitate the crude 2-(methylthio)benzoic acid.

  • The crude product is collected by filtration, washed, and can be further purified by recrystallization or distillation.

Oxidation to 2-(Methylsulfinyl)benzoic Acid and 2-(Methylsulfonyl)benzoic Acid

The selective oxidation of 2-(methylthio)benzoic acid can be achieved using various oxidizing agents. Hydrogen peroxide is a common and environmentally benign choice.

ExperimentalWorkflow cluster_start Starting Material cluster_oxidation Oxidation cluster_sulfoxide Sulfoxide Synthesis cluster_sulfone Sulfone Synthesis Start 2-(Methylthio)benzoic Acid Oxidation Add Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Start->Oxidation Control_Sulfoxide Control Stoichiometry (1 equivalent H₂O₂) Oxidation->Control_Sulfoxide Control_Sulfone Excess Oxidizing Agent (>2 equivalents H₂O₂) Oxidation->Control_Sulfone Workup_Sulfoxide Reaction Workup & Purification Control_Sulfoxide->Workup_Sulfoxide Product_Sulfoxide 2-(Methylsulfinyl)benzoic Acid Workup_Sulfoxide->Product_Sulfoxide Workup_Sulfone Reaction Workup & Purification Control_Sulfone->Workup_Sulfone Product_Sulfone 2-(Methylsulfonyl)benzoic Acid Workup_Sulfone->Product_Sulfone

General experimental workflow for selective oxidation.

Protocol for Selective Oxidation:

  • For 2-(Methylsulfinyl)benzoic Acid (Sulfoxide):

    • Dissolve 2-(methylthio)benzoic acid in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of 30% hydrogen peroxide while maintaining the low temperature.

    • Monitor the reaction progress by TLC. Once the starting material is consumed and minimal over-oxidation to the sulfone is observed, the reaction is quenched (e.g., with a solution of sodium sulfite).

    • The product can be isolated by extraction and purified by recrystallization.

  • For 2-(Methylsulfonyl)benzoic Acid (Sulfone):

    • Dissolve 2-(methylthio)benzoic acid in glacial acetic acid.

    • Add at least two equivalents of 30% hydrogen peroxide.

    • The reaction mixture is typically heated (e.g., 70-100°C) for a period to ensure complete oxidation to the sulfone[3].

    • After cooling, the reaction is worked up, which may involve quenching excess peroxide, followed by filtration or extraction and recrystallization to obtain the pure sulfone.

Spectroscopic Characterization: A Comparative Analysis

The change in the oxidation state of the sulfur atom leads to distinct differences in the spectroscopic signatures of these compounds.

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the methyl group directly attached to the sulfur will show a downfield shift in the sulfone compared to the sulfoxide due to the increased deshielding effect of the two oxygen atoms. Similar trends are expected for the aromatic protons, particularly those ortho and para to the sulfur-containing substituent.

In the ¹³C NMR spectrum, the carbon of the methyl group and the aromatic carbons, especially the one directly bonded to the sulfur, will also exhibit downfield shifts in the sulfone derivative.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundPredicted ¹H NMR (Aromatic Region)Predicted ¹H NMR (CH₃)Predicted ¹³C NMR (C=O)Predicted ¹³C NMR (Aromatic C-S)Predicted ¹³C NMR (CH₃)
2-(Methylsulfinyl)benzoic Acid 7.5 - 8.2~2.7~168~145~40
2-(Methylsulfonyl)benzoic Acid 7.7 - 8.4~3.1~167~140~43

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The most significant difference in the FTIR spectra will be the appearance of characteristic stretching vibrations for the S=O and SO₂ groups.

  • 2-(Methylsulfinyl)benzoic Acid (Sulfoxide): A strong absorption band is expected in the region of 1030-1070 cm⁻¹ corresponding to the S=O stretching vibration.

  • 2-(Methylsulfonyl)benzoic Acid (Sulfone): Two strong absorption bands are expected, corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Both compounds will also exhibit the characteristic broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the C=O stretch (around 1680-1710 cm⁻¹)[4][5].

Biological Activity: A Comparison of Sulfoxide and Sulfone Derivatives

The oxidation state of sulfur can significantly impact the biological activity of a molecule. While specific comparative studies on 2-(methylsulfinyl) and 2-(methylsulfonyl)benzoic acid are limited, general trends can be inferred from studies on other sulfoxide and sulfone analogs.

  • Reactivity: Sulfoxides can be reduced back to sulfides in biological systems, whereas sulfones are generally more stable to metabolic reduction. This can influence the compound's half-life and mechanism of action.

  • Enzyme Inhibition: In some cases, the sulfoxide may be the more active form, while in others, the sulfone exhibits greater potency. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are formulated as sulfoxides, which are then metabolized to the active sulfide form.

  • Herbicide Intermediates: Derivatives of 2-(methylsulfonyl)benzoic acid, such as 2-chloro-4-(methylsulfonyl)benzoic acid, are known to be important intermediates in the synthesis of herbicides[6]. The strong electron-withdrawing nature of the sulfonyl group is often crucial for the herbicidal activity of the final product.

  • Carbonic Anhydrase Inhibition: Benzoic acid derivatives with sulfinyl and sulfonyl groups have been investigated as carbonic anhydrase inhibitors, with the specific substitution pattern and oxidation state influencing their inhibitory potency and selectivity against different isoforms[7].

BiologicalActivity cluster_sulfoxide 2-(Methylsulfinyl) Derivatives cluster_sulfone 2-(Methylsulfonyl) Derivatives Sulfoxide_Activity Potential for metabolic reduction Can act as prodrugs Variable enzyme inhibition Biological_Target Biological Target (e.g., Enzyme, Receptor) Sulfoxide_Activity->Biological_Target Interaction Sulfone_Activity Greater metabolic stability Strong electron-withdrawing effects Key for herbicidal activity Sulfone_Activity->Biological_Target Interaction

Conceptual overview of the differing biological implications.

Conclusion

The characterization of 2-(methylsulfinyl) and 2-(methylsulfonyl)benzoic acid derivatives reveals a fascinating interplay between structure and properties. The higher oxidation state of the sulfur in the sulfonyl derivative leads to increased acidity and distinct spectroscopic signatures compared to its sulfinyl counterpart. These differences are not merely academic; they have significant implications for the biological activity and potential applications of these compounds in drug discovery and agrochemical development. This guide provides a foundational comparison to aid researchers in the rational design and investigation of novel bioactive molecules based on these versatile scaffolds.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-4-(methylthio)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methoxy-4-(methylthio)benzoic acid, tailored for researchers and drug development professionals. Following these protocols minimizes risks and ensures compliance with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[1][2] Wash and dry hands thoroughly after handling.

  • Body Protection: Wear a lab coat or impervious, flame-resistant clothing to protect skin.[1][2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

Core Disposal Principle

Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][5][6] The primary and required method of disposal is through a licensed chemical destruction plant or an approved waste disposal facility.[1][5][7] This often involves controlled incineration with flue gas scrubbing to prevent environmental contamination.[1]

Operational Disposal Plan: Step-by-Step Procedures

This section outlines the standard operating procedure for collecting and storing this compound waste prior to its removal by a certified waste management service.

1. Waste Segregation and Collection:

  • Identify Waste Stream: Dedicate a specific waste container for this compound and any materials heavily contaminated with it. Do not mix with other waste streams to avoid incompatible chemical reactions.[8][9]

  • Select a Container: Use a container that is in good condition and compatible with the chemical.[9] Often, the original container is a suitable choice.[9] The container must have a tightly sealing cap or lid.[9]

2. Labeling Hazardous Waste:

  • Clearly Mark the Container: As soon as waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE".[9][10]

  • Identify Contents: The label must include the full chemical name, "this compound," and the approximate concentration or quantity of each component in the waste.[9]

  • Date of Accumulation: Mark the date when the first waste was added to the container.[10]

3. Safe Storage:

  • Location: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]

  • Conditions: Keep the container tightly closed except when adding waste.[9] Store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][11]

  • Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.

4. Arranging for Disposal:

  • Contact EH&S: When the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.

  • Complete Paperwork: Fill out a hazardous material pickup request form as required by your institution.[9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental harm.

  • Evacuate: For large spills, evacuate all non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[12] Avoid creating dust.[3][8]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][5] Use spark-proof tools if there is any fire risk.[1]

  • Clean: Clean the affected area thoroughly. All cleaning materials (e.g., paper towels, absorbent pads) must also be collected as hazardous waste.[2]

Disposal of Contaminated Materials

  • Contaminated Lab Debris: Items such as gloves, filter paper, and paper towels that are contaminated with this compound should be placed in a designated hazardous waste container for solid debris.[13]

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[1] After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[1]

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀O₃S[14]
Molecular Weight 198.24 g/mol [14]
Melting Point 112-114 °C[14]
Appearance Solid[11]
Water Solubility 574.9 mg/L @ 25 °C (estimated)[15]

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for proper disposal and spill response.

G Figure 1. Waste Disposal Workflow A Waste Generation (Solid or Liquid) B Select Compatible, Sealable Container A->B C Label with 'Hazardous Waste' & Chemical Name B->C D Store in Designated Satellite Accumulation Area C->D E Arrange Pickup via EH&S or Licensed Contractor D->E F Transport to Approved Waste Disposal Facility (e.g., Incineration) E->F

Caption: Workflow for handling chemical waste from generation to final disposal.

G Figure 2. Spill Response Procedure spill Spill Occurs assess Assess Spill (Size & Location) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect clean Clean & Decontaminate Spill Area collect->clean dispose Dispose of all Contaminated Materials as Hazardous Waste clean->dispose

Caption: Step-by-step procedure for responding to a chemical spill in the lab.

References

Essential Safety and Operational Guide for Handling 2-Methoxy-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Methoxy-4-(methylthio)benzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification

This compound is classified as an irritant and presents the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

Proper engineering controls, such as working in a well-ventilated area or using a local exhaust system, should be in place.[1][2] In the case of inadequate ventilation, respiratory protection is necessary.[2]

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required depending on the scale of work.[1][2]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant protective gloves.[1][2]To prevent skin contact which can cause irritation.[1]
Skin and Body Protection Laboratory coat or other protective clothing. Protective boots may be required for larger quantities.[1][2]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Vapor respirator.[1]Required when engineering controls are insufficient to minimize inhalation of vapors or dust.

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Confirm that the work area is well-ventilated, preferably within a chemical fume hood.[1][2]

  • Don all required PPE as specified in the table above.

  • Have all necessary equipment and reagents prepared to minimize movement and potential for spills.

Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Avoid breathing in dust or vapors.[2]

  • Do not eat, drink, or smoke in the designated work area.[1][2]

  • Weigh and transfer the chemical in a way that minimizes dust generation.

Post-Handling:

  • Wash hands and face thoroughly after handling the substance.[1]

  • Decontaminate the work surface.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be taken off and washed before reuse.[1]

Experimental Workflow and Emergency Response

G cluster_0 Safe Handling Workflow cluster_1 Emergency Procedures prep Preparation (Don PPE, Check Ventilation) handle Chemical Handling (Avoid Contact & Inhalation) prep->handle post_handle Post-Handling (Decontaminate, Doff PPE) handle->post_handle dispose Waste Disposal (Follow Regulations) post_handle->dispose exposure Exposure Event skin Skin Contact: Wash with plenty of water exposure->skin eye Eye Contact: Rinse with water for several minutes exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, call Poison Center exposure->ingestion medical Seek Medical Attention if symptoms persist skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Workflow for handling this compound and responding to emergencies.

Disposal Plan

All waste containing this compound, including unused product and contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[2][3]

Procedure:

  • Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(methylthio)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(methylthio)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.